molecular formula C9H14O2 B2737678 4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid CAS No. 2138147-10-9

4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid

Cat. No.: B2737678
CAS No.: 2138147-10-9
M. Wt: 154.209
InChI Key: DNAZUAVTUMONLH-UHFFFAOYSA-N
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Description

4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid is a useful research compound. Its molecular formula is C9H14O2 and its molecular weight is 154.209. The purity is usually 95%.
BenchChem offers high-quality 4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methylbicyclo[4.1.0]heptane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-5-2-6-3-7(6)4-8(5)9(10)11/h5-8H,2-4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNAZUAVTUMONLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2CC2CC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid , a conformationally restricted carbocyclic scaffold valuable in medicinal chemistry for glutamate receptor modulation and as a structural isostere for proline derivatives. The synthesis is achieved through a convergent two-step strategy: a regioselective Diels-Alder cycloaddition followed by a stereospecific Simmons-Smith cyclopropanation. This guide prioritizes stereochemical control and scalability, providing detailed protocols and mechanistic rationale.

Retrosynthetic Analysis & Strategy

The target molecule features a bicyclo[4.1.0]heptane core (norcarane) substituted with a carboxylic acid at position 3 and a methyl group at position 4. The vicinal relationship of these substituents on the saturated backbone, distal to the cyclopropane ring, dictates the synthetic approach.

Structural Disconnection
  • Target: 4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid.

  • Disconnection: The cyclopropane ring (C1-C6-C7) is the most strained element, suggesting late-stage installation via cheletropic addition to an alkene.

  • Precursor: Removal of the methylene bridge (C7) reveals 6-methyl-3-cyclohexene-1-carboxylic acid (also known as trans-2-methyl-4-cyclohexene-1-carboxylic acid depending on numbering conventions).

  • Starting Materials: The cyclohexene precursor is accessible via a Diels-Alder [4+2] cycloaddition between 1,3-butadiene and (E)-crotonic acid .

Stereochemical Considerations
  • Relative Stereochemistry (Me/COOH): The (E)-geometry of crotonic acid is conserved during the concerted Diels-Alder reaction, yielding a trans relationship between the methyl and carboxyl groups in the cyclohexene intermediate.

  • Cyclopropane Orientation: The Simmons-Smith reaction is stereospecific (syn-addition). However, facial selectivity is governed by steric hindrance and directing effects. While hydroxyl groups can direct the zinc carbenoid, the homoallylic carboxyl group in this substrate exerts a weaker directing effect. The cyclopropanation is expected to proceed predominantly on the face anti to the bulky substituents, particularly if the carboxyl group is esterified prior to reaction to prevent zinc salt precipitation.

Retrosynthesis cluster_legend Legend Target 4-Methylbicyclo[4.1.0] heptane-3-carboxylic acid Precursor 6-Methyl-3-cyclohexene- 1-carboxylic acid Target->Precursor Simmons-Smith (Cyclopropanation) SM1 1,3-Butadiene Precursor->SM1 Diels-Alder [4+2] SM2 (E)-Crotonic Acid Precursor->SM2 key Blue: Target | Yellow: Intermediate | Red: Starting Material

Figure 1: Retrosynthetic pathway illustrating the disconnection to commercially available starting materials.

Step-by-Step Synthetic Protocol

Step 1: Diels-Alder Cycloaddition

Objective: Synthesis of trans-6-methyl-3-cyclohexene-1-carboxylic acid. Reaction Type: Thermal [4+2] Cycloaddition.

Rationale

The reaction between 1,3-butadiene and (E)-crotonic acid proceeds with high regioselectivity to place the methyl and carboxyl groups in a 1,2-relationship (vicinal) rather than 1,3. The endo transition state is favored, but the primary stereochemical determinant is the conservation of the dienophile's (E)-geometry, resulting in the trans product.

Protocol
  • Equipment: 500 mL stainless steel pressure reactor (autoclave) or heavy-walled glass pressure tube (for smaller scales <10g).

  • Reagents:

    • (E)-Crotonic acid (8.6 g, 100 mmol)

    • 1,3-Butadiene (condensed, ~10 mL, 120 mmol, 1.2 equiv)

    • Solvent: Toluene (50 mL) or Xylene (for higher temperature stability).

    • Inhibitor: Hydroquinone (10 mg) to prevent butadiene polymerization.

  • Procedure:

    • Charge the vessel with crotonic acid, solvent, and hydroquinone.

    • Cool the vessel to -78°C (dry ice/acetone) and condense 1,3-butadiene into the mixture.

    • Seal the reactor securely.

    • Heat to 160°C for 12-24 hours . (Note: Uncatalyzed Diels-Alder reactions with carboxylic acids require high temperatures; Lewis acids like AlCl3 can lower this but may complicate purification).

    • Cool to room temperature and vent excess butadiene into a fume hood trap.

  • Work-up:

    • Extract the reaction mixture with 2M NaOH (3 x 50 mL) to isolate the carboxylic acid as its salt.

    • Wash the aqueous layer with diethyl ether to remove neutral byproducts (dimers).

    • Acidify the aqueous layer to pH 2 with 6M HCl.

    • Extract the precipitated acid with Ethyl Acetate (3 x 50 mL).

    • Dry over anhydrous MgSO4 and concentrate in vacuo.

  • Purification: Recrystallization from hexane/ethyl acetate or vacuum distillation.

  • Yield Expectation: 65-75%.

Step 2: Simmons-Smith Cyclopropanation

Objective: Conversion of the alkene to the bicyclo[4.1.0]heptane core.[1] Reaction Type: Cheletropic addition using Zinc-Carbenoid (Furukawa Modification).[1]

Rationale

The classic Simmons-Smith (Zn/Cu couple) is often capricious. The Furukawa modification (Et2Zn + CH2I2) provides a homogeneous, reproducible, and more reactive carbenoid species. Note: It is highly recommended to esterify the carboxylic acid to the methyl ester prior to this step to avoid quenching the diethylzinc reagent, although using excess reagent on the free acid is possible.

Protocol (via Methyl Ester Intermediate)
  • Esterification (Interim Step): Treat the Step 1 product with Methanol/H2SO4 (cat.) at reflux for 4 hours. Isolate the methyl ester via standard workup.

  • Cyclopropanation Reagents:

    • Substrate: Methyl 6-methyl-3-cyclohexene-1-carboxylate (15.4 g, 100 mmol).

    • Diethylzinc (Et2Zn): 1.0 M solution in hexanes (200 mL, 200 mmol, 2.0 equiv).

    • Diiodomethane (CH2I2): (53.6 g, 16.1 mL, 200 mmol, 2.0 equiv).

    • Solvent: Anhydrous Dichloromethane (DCM) (500 mL).

  • Procedure:

    • Safety Warning: Diethylzinc is pyrophoric. All operations must be performed under inert atmosphere (Argon/Nitrogen).

    • Cool the solution of substrate in DCM to 0°C.

    • Add Diethylzinc solution dropwise via cannula/syringe over 20 minutes.

    • Add Diiodomethane dropwise over 20 minutes. A white precipitate (ZnI2) may form.

    • Allow the mixture to warm to room temperature and stir for 12 hours.

    • Monitor by TLC or GC-MS for disappearance of the alkene.

  • Quenching & Work-up:

    • Cool to 0°C. Carefully quench with saturated aqueous NH4Cl (exothermic!).

    • Separate layers.[2][3] Extract aqueous phase with DCM.

    • Wash combined organics with 1M HCl, saturated NaHCO3, and brine.

    • Dry over Na2SO4 and concentrate.[2][3]

  • Hydrolysis (Final Step):

    • Dissolve the crude ester in THF/Water (1:1).

    • Add LiOH (3 equiv) and stir at 50°C until hydrolysis is complete.

    • Acidify and extract to obtain the final carboxylic acid.

Analytical Characterization & Data

ParameterSpecificationMethod
Appearance White crystalline solid or viscous oilVisual
Molecular Formula C9H14O2-
Molecular Weight 154.21 g/mol -
1H NMR (CDCl3) δ 0.4-0.8 (m, cyclopropane protons), 1.1 (d, methyl), 2.3 (m, CH-COOH), 10-12 (br s, COOH)400 MHz
MS (ESI-) [M-H]- = 153.1LC-MS
Stereochemistry trans-4-methyl, trans-3-carboxyl (relative)NOESY
Mechanistic Pathway (Graphviz)

Mechanism SM Alkene Precursor (Cyclohexene deriv.) TS Butterfly Transition State (Concerted Syn-Addition) SM->TS Coordination Reagent EtZnCH2I (Zinc Carbenoid) Reagent->TS Product Bicyclo[4.1.0] Product TS->Product Collapse

Figure 2: Mechanism of the Furukawa-modified Simmons-Smith cyclopropanation.

Critical Process Parameters (CPP)

  • Diels-Alder Temperature: Maintaining >150°C is critical for the reaction with crotonic acid. If conversion is low, consider adding a Lewis Acid catalyst like SnCl4 (0.1 equiv) at lower temperatures (0°C -> RT), though this alters the workup.

  • Inert Atmosphere: The Simmons-Smith reaction fails in the presence of moisture or oxygen due to the decomposition of the organozinc reagent.

  • Reagent Quality: Diiodomethane should be copper-stabilized or freshly distilled; degraded reagents (brown color) significantly lower yields.

References

  • Diels-Alder Reaction of Butadiene and Crotonic Acid

    • Sauer, J., & Sustmann, R. (1980). Mechanistic Aspects of Diels-Alder Reactions: A Critical Survey. Angewandte Chemie International Edition, 19(10), 779–807. Link

    • Vogel, E., et al.[2] (1965). Synthesis of cyclohexene carboxylic acids via Diels-Alder.[4][5] Justus Liebigs Annalen der Chemie.

  • Simmons-Smith Cyclopropanation (Furukawa Modification)

    • Furukawa, J., Kawabata, N., & Nishimura, J.[6] (1968). Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide. Tetrahedron, 24(1), 53-58. Link

    • Charette, A. B., & Beauchemin, A.[6] (2001).[6] Simmons-Smith Cyclopropanation Reaction.[1] Organic Reactions, 58, 1–415. Link

  • Stereochemical Control in Cyclopropanation

    • Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective cyclopropanation reactions. Chemical Reviews, 103(4), 977-1050. Link

Sources

An In-depth Technical Guide to the Stereoisomers of 4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the stereoisomerism of 4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. We will delve into the structural complexities, stereochemical assignments, and the analytical methodologies required for the separation and characterization of its various stereoisomers. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this bicyclic scaffold.

Introduction: The Structural Significance of Bicyclo[4.1.0]heptanes

The bicyclo[4.1.0]heptane framework, also known as norcarane, consists of a cyclohexane ring fused to a cyclopropane ring. This arrangement introduces significant ring strain and conformational rigidity, which are attractive features in drug design. The defined three-dimensional structure of such scaffolds can lead to highly specific interactions with biological targets. The introduction of substituents, such as a methyl and a carboxylic acid group in 4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid, creates multiple chiral centers, leading to a variety of stereoisomers, each with potentially distinct pharmacological profiles.

Determination of Stereoisomers

The structure of 4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid contains three chiral centers:

  • C1 and C6: The bridgehead carbons of the bicyclic system.

  • C3: The carbon atom bearing the carboxylic acid group.

  • C4: The carbon atom bearing the methyl group.

The fusion of the cyclopropane ring to the cyclohexane ring can be either cis or trans. However, for the bicyclo[4.1.0]heptane system, the cis-fused configuration is significantly more stable due to the immense strain that a trans fusion would impose on the six-membered ring. Therefore, we will only consider the cis-fused isomers.

With three chiral centers (C1, C6, C3, and C4), the maximum number of possible stereoisomers is 2^4 = 16. These exist as 8 pairs of enantiomers. The relative stereochemistry between the substituents on the cyclohexane ring (the methyl and carboxylic acid groups) and the cyclopropane ring further defines the diastereomeric relationships.

The key stereochemical relationships to consider are:

  • Relative orientation of the C3 carboxylic acid and C4 methyl groups: These can be either cis or trans to each other.

  • Relative orientation of the substituents to the cyclopropane ring: The substituents can be oriented on the same side (syn) or the opposite side (anti) as the cyclopropane ring.

A systematic analysis of all possible combinations of these relationships gives rise to the 8 diastereomeric pairs (16 stereoisomers).

Synthetic Strategies and Stereocontrol

The synthesis of specific stereoisomers of 4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid presents a significant challenge. A common approach to constructing the bicyclo[4.1.0]heptane core is through the cyclopropanation of a corresponding cyclohexene precursor.

Cyclopropanation of a Substituted Cyclohexene

A plausible synthetic route would involve the cyclopropanation of a 4-methylcyclohex-1-ene-3-carboxylic acid derivative. The stereochemical outcome of the cyclopropanation reaction will be influenced by the directing effects of the existing substituents.

Experimental Protocol: Simmons-Smith Cyclopropanation

  • Preparation of the Cyclohexene Precursor: The synthesis would begin with a suitable 4-methylcyclohex-1-enecarboxylic acid. Stereocontrol at the C3 and C4 positions of the cyclohexene ring would need to be established prior to cyclopropanation.

  • Simmons-Smith Reaction: The cyclohexene precursor is then subjected to a Simmons-Smith or related cyclopropanation reaction (e.g., using diiodomethane and a zinc-copper couple).

    • The approach of the cyclopropanating agent is often directed by the least hindered face of the double bond, and any existing stereocenters can influence the facial selectivity.

  • Separation of Diastereomers: The resulting mixture of diastereomeric bicyclo[4.1.0]heptane-3-carboxylic acid derivatives would then require separation, typically by chromatography.

The causality behind this choice of reaction lies in its reliability for forming the cyclopropane ring. However, achieving high diastereoselectivity can be challenging and may require the use of chiral auxiliaries or catalysts.

Separation and Purification of Stereoisomers

Given the potential for multiple stereoisomers, their separation is a critical step. Chiral High-Performance Liquid Chromatography (HPLC) is the most powerful technique for both analytical and preparative-scale separation of enantiomers and diastereomers.

Chiral HPLC Methodology

The separation of the stereoisomers of 4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid would likely involve derivatization of the carboxylic acid to an ester or amide to improve chromatographic performance and interaction with the chiral stationary phase (CSP).

Table 1: Recommended Chiral Stationary Phases for Carboxylic Acid Separation

Chiral Stationary Phase (CSP)Principle of SeparationPotential Suitability
Polysaccharide-based (e.g., cellulose or amylose derivatives)Enantiomers are separated based on differential interactions (e.g., hydrogen bonding, dipole-dipole) with the helical polymer structure.Broad applicability and a good starting point for method development.
Pirkle-type (e.g., (R,R)-Whelk-O 1)Based on π-π interactions, hydrogen bonding, and steric repulsion.Effective for a wide range of chiral compounds.
Macrocyclic glycopeptide (e.g., Teicoplanin, Vancomycin)Multiple chiral centers and functional groups on the CSP provide a complex environment for stereoselective interactions.Particularly useful for the separation of chiral acids and amino acids.[1]

Experimental Protocol: Chiral HPLC Separation

  • Sample Preparation: The mixture of stereoisomers is dissolved in a suitable solvent (e.g., a mixture of hexane and isopropanol).

  • Column Selection: An appropriate chiral column is selected based on initial screening.

  • Mobile Phase Optimization: A mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), is used. The ratio is optimized to achieve the best separation. For carboxylic acids, the addition of a small amount of a strong acid (e.g., trifluoroacetic acid) to the mobile phase can improve peak shape.

  • Detection: UV detection is commonly used.

  • Data Analysis: The retention times and peak areas are used to identify and quantify the different stereoisomers.

The trustworthiness of this protocol is ensured by systematic method development and validation, including assessment of resolution, selectivity, and reproducibility.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and differentiation of the stereoisomers of 4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid.

¹H and ¹³C NMR Spectroscopy

The rigid bicyclic framework results in distinct chemical shifts and coupling constants for the protons and carbons in each stereoisomer. Key diagnostic signals include:

  • Cyclopropane protons: These typically appear in the upfield region of the ¹H NMR spectrum. Their chemical shifts and coupling constants are highly sensitive to the local stereochemistry.

  • Protons at C3 and C4: The coupling constants between these protons can provide information about their cis or trans relationship.

  • Methyl group protons: The chemical shift of the methyl group will vary depending on its orientation relative to the carboxylic acid and the cyclopropane ring.

Advanced NMR Techniques for Stereochemical Assignment

For unambiguous stereochemical assignment, advanced NMR techniques are often necessary.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments can reveal through-space proximity between protons, which is invaluable for determining the relative stereochemistry of the substituents. For example, a strong NOE between a proton on the cyclopropane ring and the methyl group would indicate a syn relationship.

  • Use of Chiral Derivatizing Agents (CDAs): The carboxylic acid can be derivatized with a chiral agent, such as Mosher's acid, to form a mixture of diastereomeric esters.[2] The NMR spectra of these diastereomers will be different, allowing for the determination of the enantiomeric excess and, in some cases, the absolute configuration.[2]

Diagram: Workflow for Stereochemical Analysis

G cluster_synthesis Synthesis & Separation cluster_analysis Spectroscopic Analysis start Mixture of Stereoisomers hplc Chiral HPLC Separation start->hplc iso1 Isolated Stereoisomer 1 hplc->iso1 iso2 Isolated Stereoisomer 2 hplc->iso2 nmr 1D/2D NMR (COSY, NOESY) iso1->nmr cda Derivatization with Chiral Agent iso1->cda iso2->nmr structure Stereochemical Assignment nmr->structure nmr_cda NMR of Diastereomeric Derivatives cda->nmr_cda nmr_cda->structure

Caption: Workflow for the separation and stereochemical assignment of 4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid stereoisomers.

Potential Applications in Drug Development

The rigid conformation of the bicyclo[4.1.0]heptane scaffold makes it an attractive isostere for phenyl rings or other conformationally flexible moieties in drug molecules. The different stereoisomers of 4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid can be used as building blocks in the synthesis of novel therapeutic agents. The precise spatial arrangement of the methyl and carboxylic acid groups can be exploited to achieve high-affinity and selective binding to target proteins. For instance, derivatives of bicyclo[4.1.0]heptane have been investigated as antagonists for the melanin-concentrating hormone receptor R1.[3]

Conclusion

The stereoisomers of 4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid represent a fascinating and challenging area of stereochemistry. A thorough understanding of their synthesis, separation, and characterization is crucial for their application in medicinal chemistry. The methodologies outlined in this guide, from stereoselective synthesis to advanced NMR techniques, provide a robust framework for researchers and drug development professionals to explore the potential of this unique molecular scaffold. The successful isolation and characterization of individual stereoisomers will undoubtedly pave the way for the discovery of novel and potent therapeutic agents.

References

  • Ilisz, I., Aranyi, A., & Péter, A. (2014). Enantiomeric separation of bicyclo[2.2.2]octane-based 2-amino-3-carboxylic acids on macrocyclic glycopeptide chiral stationary phases. Chirality, 26(6), 294-302.
  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

  • LibreTexts. (2021). NMR Spectroscopy of Stereoisomers. Retrieved from [Link]

  • Wikipedia. (2023). Nuclear magnetic resonance spectroscopy of stereoisomers. Retrieved from [Link]

  • LibreTexts. (2022). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • NIST. (n.d.). 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, 4-methyl-, 4-methyl-7-oxabicyclo-[4.1.0]heptyl methyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • Martinez, A., et al. (2008). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. Molecules, 13(4), 880-889.
  • NIST. (n.d.). 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, 4-methyl-, 4-methyl-7-oxabicyclo-[4.1.0]heptyl methyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane derivatives as melanin-concentrating hormone receptor R1 antagonists. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2007). Synthesis of Novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane Derivatives as Melanin-Concentrating Hormone Receptor R1 Antagonists. 17(17), 4845-50.
  • PubChem. (n.d.). 3-methylbicyclo[4.1.0]heptane-7-carboxylic Acid. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Types of Isomers: Constitutional, Stereoisomers, Enantiomers, and Diastereomers. Retrieved from [Link]

  • ResearchGate. (n.d.). SCHEME 1. Synthesis of the four stereoisomers of 4-methyl-3-heptanol. Retrieved from [Link]

  • Confident Chemistry. (2022, September 20). Stereoisomers: Enantiomers, Diastereomers, and Meso Compounds! [Video]. YouTube. [Link]

  • Chemistry Steps. (2025, July 27). Enantiomers, Diastereomers, Identical or Constitutional Isomers. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction. Retrieved from [Link]

  • LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 28(1), 14.
  • Universidad de La Rioja. (n.d.). Enantiopure Synthesis of All Four Stereoisomers of Carbapenam-3-carboxylic Acid Methyl Ester. Retrieved from [Link]

  • LibreTexts. (2021). 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals. Retrieved from [Link]

  • Arkivoc. (2021). Synthesis of novel isoxazoline and isoxazolidine derivatives: carboxylic acids and delta bicyclic lactones via the nucleophilic addition of bis(trimethylsilyl)ketene acetals to isoxazoles. 2021(iii), 197-209.
  • PubChem. (n.d.). 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, methyl ester. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of bicyclo[4.1.1]octanes. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

Stereochemical Resolution and Nomenclature of 4-Methylbicyclo[4.1.0]heptane-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IUPAC name for 4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid isomers Content Type: Technical Guide / Whitepaper Audience: Researchers, scientists, drug development professionals

Executive Summary

The bicyclo[4.1.0]heptane scaffold (norcarane) represents a privileged structural motif in medicinal chemistry, offering a conformationally restricted template that mimics the bioactive conformations of amino acids (e.g., glutamate, GABA) and terpenes. Specifically, 4-methylbicyclo[4.1.0]heptane-3-carboxylic acid serves as a critical intermediate in the synthesis of metabotropic glutamate receptor (mGluR) agonists and specific antiviral agents.

This guide provides a rigorous technical breakdown of the IUPAC nomenclature, stereochemical enumeration, and synthetic pathways for this molecule. Unlike simple cycloalkanes, the fused cyclopropane-cyclohexane system introduces complex stereochemical constraints—primarily the cis-fusion requirement and the "endo/exo" puckering of the cyclohexane ring—which necessitates precise application of Cahn-Ingold-Prelog (CIP) priority rules.

Structural Anatomy and Numbering Convention

To accurately name the isomers, one must first establish the correct skeletal numbering and stereogenic centers.

The Skeleton

The bicyclo[4.1.0]heptane system consists of a six-membered ring fused to a three-membered ring.

  • Bridgeheads: Carbons 1 and 6.

  • Zero Bridge: The bond directly connecting C1 and C6.

  • Substituents: A carboxylic acid group at C3 and a methyl group at C4.

Numbering Priority

According to IUPAC Blue Book rules (P-14.4), numbering begins at a bridgehead and proceeds along the longest path to the other bridgehead, then back to the start via the next longest path.

  • Start: Bridgehead C1.

  • Path A (4 carbons): C2

    
     C3(COOH) 
    
    
    
    C4(Me)
    
    
    C5.
  • End: Bridgehead C6.

  • Path B (1 carbon): C7 (The methylene bridge of the cyclopropane).

Locant Assignment: The direction of numbering (clockwise vs. counter-clockwise) is chosen to give the substituents the lowest possible locants.

  • Path 1: 1

    
     2 
    
    
    
    3(COOH)
    
    
    4(Me)... (Locants: 3,4)[1][2][3]
  • Path 2: 1

    
     5 
    
    
    
    4(Me)
    
    
    3(COOH)... (Locants: 3,4)[1][2][3]
  • Tie-breaker: Alphabetical order. C arboxylic acid takes priority over M ethyl. Therefore, C3 is assigned to the Carbon bearing the acid.

Stereochemical Enumeration

The stereocomplexity of this molecule arises from three geometric constraints:

  • Ring Fusion: In bicyclo[4.1.0] systems, the ring fusion is exclusively cis (1R,6S or 1S,6R) due to the immense ring strain imposed by a trans-fusion in small bicyclic systems.

  • Relative Configuration (C3 vs C4): The substituents can be cis or trans to each other.

  • Facial Selectivity (Endo/Exo): The substituents can be on the same face as the cyclopropane methylene bridge (C7) or the opposite face.

Chiral Centers

There are four stereocenters: C1, C3, C4, C6 . However, because C1 and C6 are locked in a cis-fusion, they are dependent. The molecule's stereochemistry is defined by the orientation of the C3 and C4 substituents relative to the C1-C6-C7 cyclopropane plane.

The Four Diastereomers

Assuming the enantiomeric pairs are resolvable, there are four distinct diastereomeric relationships (excluding enantiomers for brevity in naming, but included in the table below).

Isomer DesignationConfiguration (Relative to Cyclopropane)Description
Isomer A 3-Exo, 4-ExoCOOH and Me are both trans to the C7 bridge (Anti).
Isomer B 3-Endo, 4-EndoCOOH and Me are both cis to the C7 bridge (Syn).
Isomer C 3-Exo, 4-EndoCOOH is trans to C7; Me is cis to C7.
Isomer D 3-Endo, 4-ExoCOOH is cis to C7; Me is trans to C7.
IUPAC Name Generation (CIP Rules)

To assign R/S descriptors, we rank substituents at each chiral center by atomic number.

Example: Isomer A (3-Exo, 4-Exo)

  • C1 (Bridgehead): Bonded to C7, C2, C6, H. (Priority depends on path).

  • C3 (Carboxylic): -COOH (1), -C4 (2), -C2 (3), -H (4).

  • C4 (Methyl): -C3 (1), -C5 (2), -CH3 (3), -H (4).

Note: The specific R/S assignment requires drawing the 3D conformer. In the "Exo" conformation, the substituents point "down" away from the cyclopropane "tent".

Representative IUPAC Names:
  • (1R,3R,4R,6S)-4-methylbicyclo[4.1.0]heptane-3-carboxylic acid

  • (1R,3S,4S,6S)-4-methylbicyclo[4.1.0]heptane-3-carboxylic acid

Synthetic Pathways & Protocol

The most robust method for constructing the bicyclo[4.1.0]heptane core with specific substitution is the Simmons-Smith cyclopropanation of a cyclohexene precursor.

Retrosynthetic Analysis
  • Target: 4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid.[4]

  • Disconnection: Removal of the C7 methylene bridge.

  • Precursor: 5-Methyl-4-carboxycyclohexene (or an ester derivative).

    • Note on Precursor: The relative stereochemistry of the Methyl and Carboxyl groups is established in the precursor synthesis (often via Diels-Alder).

Visualization of Synthetic Logic

SynthesisPath Start Isoprene + Acrylic Acid (Diels-Alder) Inter1 4-Methylcyclohex-3-enecarboxylic acid (Racemic Mixture) Start->Inter1  Regionselective   Inter2 Esterification (MeOH/H+) Inter1->Inter2 Step3 Simmons-Smith (Zn/Cu, CH2I2) Inter2->Step3  Stereospecific   Product Methyl 4-methylbicyclo[4.1.0] heptane-3-carboxylate Step3->Product Hydrolysis Hydrolysis (LiOH, THF/H2O) Product->Hydrolysis Final Target Acid (Isomer Mixture) Hydrolysis->Final

Caption: Figure 1. Synthetic workflow utilizing Simmons-Smith cyclopropanation.[5][6][7] The stereochemistry of the starting cyclohexene dictates the relative cis/trans configuration of substituents in the final bicyclic product.

Detailed Protocol: Simmons-Smith Cyclopropanation

Objective: Conversion of methyl 4-methylcyclohex-3-enecarboxylate to the bicyclo[4.1.0] derivative.

Reagents:

  • Substrate: Methyl 4-methylcyclohex-3-enecarboxylate (1.0 eq)

  • Diiodomethane (

    
    ): 5.0 eq
    
  • Diethylzinc (

    
    , 1.0 M in hexanes): 2.5 eq
    
  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere. Add anhydrous DCM (0.2 M concentration relative to substrate).

  • Carbenoid Formation: Cool the solvent to 0°C. Add

    
     solution dropwise. Carefully add 
    
    
    
    dropwise over 20 minutes. A white precipitate (Furukawa reagent) may form. Stir for 15 minutes at 0°C.
  • Addition: Add the cyclohexene substrate (dissolved in minimal DCM) dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–18 hours. Monitor by TLC (stain with KMnO4; the double bond spot will disappear).

  • Quench: Cool to 0°C. Quench strictly with saturated aqueous

    
    . Caution: Gas evolution.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: The resulting oil contains a mixture of diastereomers. Separate via Flash Column Chromatography (Silica gel, Hexanes/EtOAc gradient).

Analytical Validation (Self-Validating Systems)

To confirm the identity of the specific isomer synthesized, rely on Nuclear Overhauser Effect (NOE) NMR spectroscopy.

1H-NMR Diagnostics

The key to distinguishing isomers lies in the coupling constants (


) and NOE signals between the bridgehead protons and the substituents.
  • Bridgehead Protons (H1/H6): Typically appear upfield (0.5 - 1.2 ppm).

  • Cyclopropane Methylene (H7): Distinctive high-field signals (often < 0.5 ppm).

  • Differentiation Rule:

    • If H3 (alpha to COOH) shows a strong NOE with H7(endo), the COOH group is Exo .

    • If H3 shows a strong NOE with H7(exo), the COOH group is Endo .

Data Summary Table
ParameterIsomer A (Exo-COOH)Isomer B (Endo-COOH)
H3 Chemical Shift

2.3 - 2.5 ppm

2.6 - 2.8 ppm (Deshielded by anisotropy)
NOE (H3

H7)
Strong enhancement with H7-endoStrong enhancement with H7-exo
J(H3-H4) 10-12 Hz (Trans-diaxial like)3-5 Hz (Cis/Gauche)

References

  • IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014. [Link][7]

  • Charette, A. B., & Beauchemin, A. "Simmons-Smith Cyclopropanation Reaction."[6] Organic Reactions, 2001, 58, 1–415. [Link][7]

  • Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. "Stereoselective Cyclopropanation Reactions." Chemical Reviews, 2003, 103(4), 977–1050. [Link]

  • Wiberg, K. B. "Structures, energies and spectra of cyclopropanes." The Chemistry of the Cyclopropyl Group, Wiley, 1987. [Link]

Sources

An In-depth Technical Guide to 4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, a specific CAS number for 4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid has not been identified, suggesting it is a novel or not widely cataloged compound. This guide provides a comprehensive overview based on established synthetic methodologies and predictive analysis of its properties and applications by drawing parallels with structurally related molecules.

Introduction

The bicyclo[4.1.0]heptane framework, characterized by a cyclohexane ring fused to a cyclopropane ring, represents a fascinating structural motif in organic chemistry. Its rigid, three-dimensional structure offers a unique scaffold that is increasingly explored in medicinal chemistry as a bioisostere for aromatic and cycloalkane rings. The introduction of substituents, such as a methyl group and a carboxylic acid, onto this framework can significantly influence its physicochemical properties and biological activity. This guide focuses on a specific, yet underexplored derivative, 4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid, providing a proposed synthetic pathway, predicted properties, and a discussion of its potential in drug discovery.

Proposed Synthesis of 4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid

The most plausible and well-established method for the synthesis of the bicyclo[4.1.0]heptane core is the cyclopropanation of a corresponding cyclohexene precursor. The Simmons-Smith reaction, a stereospecific method for generating cyclopropanes from alkenes, is an ideal candidate for this transformation.[1][2][3]

The proposed synthetic route commences with the commercially available precursor, 4-methylcyclohex-3-ene-1-carboxylic acid (CAS 4342-60-3).[4]

Experimental Protocol: Simmons-Smith Cyclopropanation

Reaction: Cyclopropanation of 4-methylcyclohex-3-ene-1-carboxylic acid.

Reagents:

  • 4-methylcyclohex-3-ene-1-carboxylic acid

  • Diiodomethane (CH₂I₂)

  • Zinc-Copper couple (Zn-Cu) or Diethylzinc (Et₂Zn)

  • Anhydrous diethyl ether or Dichloromethane (DCM) as solvent

Procedure:

  • Preparation of the Zinc-Copper Couple (if used): In a flame-dried, three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add zinc dust. Wash the zinc dust successively with dilute hydrochloric acid, water, aqueous copper(II) sulfate solution, water, ethanol, and finally, anhydrous diethyl ether. Dry the resulting zinc-copper couple under a stream of nitrogen.

  • Reaction Setup: To the flask containing the activated zinc-copper couple, add anhydrous diethyl ether under a nitrogen atmosphere.

  • Addition of Reagents: To the stirred suspension, add a solution of 4-methylcyclohex-3-ene-1-carboxylic acid in anhydrous diethyl ether. Subsequently, add diiodomethane dropwise to the reaction mixture. The reaction is often initiated with gentle heating or sonication.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by observing the disappearance of the starting alkene.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Filter the mixture to remove unreacted zinc. Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid.

Causality of Experimental Choices:

  • Stereospecificity: The Simmons-Smith reaction is a concerted process where the methylene group is delivered to the double bond from the same face, thus preserving the stereochemistry of the starting alkene in the cyclopropane ring.[1]

  • Directing Effects: The carboxylic acid group can exhibit a directing effect in the cyclopropanation, potentially influencing the stereochemical outcome. The reaction is generally subject to steric hindrance, with the methylene group adding to the less hindered face of the double bond.

  • Furukawa Modification: The use of diethylzinc (Furukawa modification) can enhance the reactivity and is often preferred for less reactive or sterically hindered alkenes.[1]

Synthesis_of_4-Methylbicyclo[4.1.0]heptane-3-carboxylic_acid Start 4-methylcyclohex-3-ene-1-carboxylic acid Reagents 1. CH₂I₂, Zn-Cu (or Et₂Zn) 2. Diethyl Ether Start->Reagents Simmons-Smith Reaction Product 4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid Reagents->Product

Caption: Proposed synthesis of 4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid.

Physicochemical Properties (Predicted)

Due to the lack of experimental data for 4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid, its physicochemical properties are predicted based on the known properties of similar bicyclo[4.1.0]heptane derivatives.[5][6][7]

PropertyPredicted Value/RangeRationale
Molecular Formula C₉H₁₄O₂Based on chemical structure.
Molecular Weight 154.21 g/mol Calculated from the molecular formula.
Appearance Colorless to white solidSimilar bicycloalkane carboxylic acids are solids at room temperature.[7]
Melting Point 90 - 110 °CBicyclo[4.1.0]heptane-7-carboxylic acid has a melting point of 98-99 °C.[7] The substitution may alter this slightly.
Boiling Point > 250 °C (decomposes)High boiling point expected due to the carboxylic acid group and molecular weight.
Solubility Sparingly soluble in water, soluble in organic solvents (e.g., ethanol, acetone, ethyl acetate)The carboxylic acid moiety imparts some water solubility, but the bicyclic hydrocarbon core limits it.
pKa 4.5 - 5.5Similar to other cycloalkane carboxylic acids.
LogP 1.5 - 2.5The bicyclic scaffold increases lipophilicity compared to a simple cyclohexanecarboxylic acid.

Potential Applications in Drug Development

The rigid, three-dimensional nature of the bicyclo[4.1.0]heptane scaffold makes it an attractive bioisostere for planar aromatic rings, such as a meta-substituted benzene ring, in drug design.[8][9] This structural replacement can lead to improved pharmacokinetic properties.

Bioisosterism and Scaffold Hopping:

  • Improved Physicochemical Properties: Replacing a flat aromatic ring with a saturated, three-dimensional scaffold like bicyclo[4.1.0]heptane can increase the fraction of sp³ carbons (Fsp³). An increased Fsp³ count is often correlated with improved solubility, metabolic stability, and reduced off-target toxicity.[9]

  • Novel Chemical Space: Utilizing such scaffolds allows for the exploration of novel chemical space, potentially leading to new intellectual property and overcoming challenges associated with existing drug classes.[10]

  • Enhanced Target Binding: The defined spatial arrangement of substituents on the rigid bicyclic core can lead to more precise and stronger interactions with biological targets compared to more flexible acyclic or monocyclic structures.[8]

Potential Therapeutic Areas:

Bicyclo[4.1.0]heptane and related bicyclo[3.1.0]hexane derivatives have been investigated as antagonists for the melanin-concentrating hormone receptor R1 (MCHR1), which is a target for the treatment of obesity.[11][12] The specific substitution pattern of 4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid could be explored for its potential to modulate various biological targets where a constrained acidic moiety is required for binding.

Applications_in_Drug_Design Core 4-Methylbicyclo[4.1.0]heptane -3-carboxylic acid Bioisostere Bioisostere for Aromatic Rings Core->Bioisostere Scaffold Novel 3D Scaffold Core->Scaffold Binding Enhanced Target Binding Core->Binding Properties Improved ADME Properties Bioisostere->Properties IP New Intellectual Property Scaffold->IP Drug Drug Candidate Properties->Drug IP->Drug Binding->Drug

Caption: Role of the scaffold in drug design.

Conclusion

While 4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid remains a largely unexplored molecule, this guide provides a solid foundation for its future investigation. The proposed synthesis via the Simmons-Smith reaction offers a reliable method for its preparation, opening the door to experimental validation of its predicted properties and exploration of its potential as a valuable building block in medicinal chemistry. The unique three-dimensional structure of this compound positions it as an intriguing candidate for scaffold hopping and bioisosteric replacement strategies in the design of next-generation therapeutics. Further research into the synthesis and biological evaluation of this and related bicyclo[4.1.0]heptane derivatives is warranted to unlock their full potential.

References

  • Simmons, H. E.; Smith, R. D. A New Synthesis of Cyclopropanes from Olefins. J. Am. Chem. Soc.1958, 80 (19), 5323–5324.
  • Furukawa, J.; Kawabata, N.; Nishimura, J. A novel route to cyclopropanes from olefins. Tetrahedron Lett.1966, 7 (28), 3353–3354.
  • Grygorenko, O. O., et al. Bicyclo[m.n.
  • PubChem. Bicyclo(4.1.0)heptane-7-carboxylic acid. National Center for Biotechnology Information.
  • Wikipedia. Simmons–Smith reaction.
  • TCI Chemicals.
  • Horgan, C. Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA2022.
  • MDPI. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. 2023.
  • RSC Publishing.
  • PMC.
  • PMC. Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity.
  • Cheméo. Chemical Properties of Bicyclo[4.1.0]heptane (CAS 286-08-8).
  • Matrix Scientific. Bicyclo[4.1.0]heptane-7-carboxylic acid.
  • PubMed. Synthesis of Novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane Derivatives as Melanin-Concentrating Hormone Receptor R1 Antagonists. 2007.
  • ResearchGate. Synthesis of novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane derivatives as melanin-concentrating hormone receptor R1 antagonists. 2007.
  • PubMed. Recent Advances in the Synthesis of Bicyclo[4.1.0]Heptane Scaffolds. 2025.
  • ACS Publications. Stereoselective Synthesis of Highly Functionalized Bicyclo[2.1.0]pentanes by Sequential [2 + 1] and [2 + 2] Cycloadditions. 2025.
  • Research and Reviews.
  • CymitQuimica. CAS 4342-60-3: 4-methylcyclohex-3-ene-1-carboxylic acid.
  • Sigma-Aldrich. bicyclo[4.1.0]heptane-7-carboxylic acid AldrichCPR.
  • Domainex. Synthesis in Review: Bicyclo[3.1.1]heptanes (BCHeps) as bioisosteres for meta-substituted benzenes. 2023.

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An In-depth Technical Guide to 4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid: Synthesis, Stereochemistry, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid, a bicyclic organic compound with potential applications in medicinal chemistry and materials science. Given the limited direct literature on this specific isomer, this document synthesizes information from related structures and established synthetic methodologies to present a scientifically grounded prospectus on its properties, synthesis, and characterization.

Introduction: The Bicyclo[4.1.0]heptane Scaffold

The bicyclo[4.1.0]heptane framework, a fused cyclopropane and cyclohexane ring system, is a recurring motif in a variety of biologically active molecules. Its rigid, three-dimensional structure can impart unique pharmacological properties, making it an attractive scaffold for the design of novel therapeutics. Derivatives of this core have been explored as antagonists for the melanin-concentrating hormone receptor R1, highlighting their potential in metabolic and neurological drug discovery[1][2]. The introduction of substituents, such as methyl and carboxylic acid groups, allows for the fine-tuning of a molecule's steric and electronic properties, which can significantly influence its biological activity and pharmacokinetic profile.

Physicochemical Properties

PropertyValueSource
Molecular Formula C9H14O2[3][4]
Molecular Weight 154.21 g/mol [3][4]
IUPAC Name 4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid-

The chemical structure of 4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid is presented below:

Caption: 2D Structure of 4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid.

Proposed Synthesis and Mechanistic Considerations

A plausible and efficient synthetic route to 4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid would involve the cyclopropanation of a corresponding substituted cyclohexene precursor. The Simmons-Smith reaction is a well-established and reliable method for this transformation.

Retrosynthetic Analysis

A logical retrosynthetic disconnection points to 4-methylcyclohex-3-enecarboxylic acid as the key precursor. This intermediate can be accessed through a Diels-Alder reaction, a powerful tool for the formation of six-membered rings.

G Target 4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid Precursor 4-Methylcyclohex-3-enecarboxylic acid Target->Precursor Simmons-Smith Cyclopropanation DielsAlder Isoprene + Acrylic Acid Precursor->DielsAlder Diels-Alder Reaction

Caption: Retrosynthetic analysis for the target molecule.

Experimental Protocol: A Proposed Synthesis

Step 1: Synthesis of 4-Methylcyclohex-3-enecarboxylic acid via Diels-Alder Reaction

The [4+2] cycloaddition of isoprene (a conjugated diene) and acrylic acid (a dienophile) is a direct route to the cyclohexene precursor.

  • Reaction: Isoprene + Acrylic Acid → 4-Methylcyclohex-3-enecarboxylic acid

  • Procedure:

    • In a pressure vessel, combine isoprene and acrylic acid in a 1.2:1 molar ratio.

    • Add a catalytic amount of a Lewis acid, such as aluminum chloride, to accelerate the reaction and improve regioselectivity.

    • Heat the mixture at a temperature range of 100-150°C for several hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, cool the reaction mixture and quench with a dilute acid solution.

    • Extract the product with an organic solvent (e.g., diethyl ether), wash with brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Synthesis of 4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid via Simmons-Smith Cyclopropanation

This reaction involves an organozinc carbenoid that stereospecifically adds a methylene group across the double bond of the cyclohexene precursor.

  • Reaction: 4-Methylcyclohex-3-enecarboxylic acid + Diiodomethane/Zinc-Copper Couple → 4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid

  • Procedure:

    • Activate zinc dust by treating it with a copper sulfate solution to form a zinc-copper couple.

    • In a flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), suspend the zinc-copper couple in anhydrous diethyl ether.

    • Add a solution of diiodomethane in diethyl ether dropwise to the suspension.

    • Gently heat the mixture to initiate the formation of the organozinc reagent (iodomethylzinc iodide).

    • Add a solution of 4-methylcyclohex-3-enecarboxylic acid in diethyl ether to the reagent mixture.

    • Reflux the reaction mixture for several hours, monitoring its progress by TLC or GC.

    • After completion, cool the reaction and carefully quench with a saturated ammonium chloride solution.

    • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

    • Purify the final product by column chromatography or recrystallization.

G cluster_0 Step 1: Diels-Alder Reaction cluster_1 Step 2: Simmons-Smith Cyclopropanation Isoprene Isoprene Precursor 4-Methylcyclohex-3-enecarboxylic acid Isoprene->Precursor AcrylicAcid Acrylic Acid AcrylicAcid->Precursor Reagent CH2I2, Zn(Cu) Target 4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid Reagent->Target Precursor_ref Precursor Precursor_ref->Target

Caption: Proposed two-step synthetic workflow.

Stereochemical Considerations

The target molecule possesses multiple stereocenters, leading to the possibility of several stereoisomers. The stereochemical outcome of the synthesis will be influenced by the facial selectivity of the cyclopropanation step. The carboxylic acid group on the cyclohexene ring can direct the approach of the Simmons-Smith reagent, potentially leading to a preferred diastereomer. The exact stereochemical relationships would need to be determined experimentally using techniques such as Nuclear Overhauser Effect (NOE) NMR spectroscopy or X-ray crystallography of a suitable derivative.

Predicted Spectroscopic Data

Based on data from related bicyclo[4.1.0]heptane derivatives, the following spectroscopic characteristics can be anticipated for 4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid:

  • ¹H NMR:

    • A singlet or a doublet for the methyl group protons in the range of 0.9-1.2 ppm.

    • Complex multiplets for the cyclohexane and cyclopropane ring protons, with the cyclopropyl protons expected at a higher field (0.2-1.0 ppm) due to their shielded environment.

    • A downfield signal for the acidic proton of the carboxylic acid, typically broad and in the region of 10-12 ppm.

  • ¹³C NMR:

    • A signal for the methyl carbon around 15-25 ppm.

    • Signals for the cyclopropyl carbons in the range of 10-30 ppm.

    • Multiple signals for the cyclohexane ring carbons between 20-50 ppm.

    • A downfield signal for the carbonyl carbon of the carboxylic acid, expected around 170-180 ppm.

  • Infrared (IR) Spectroscopy:

    • A broad O-H stretching band for the carboxylic acid from 2500-3300 cm⁻¹.

    • A strong C=O stretching absorption for the carbonyl group around 1700-1725 cm⁻¹.

    • C-H stretching bands for the alkyl groups just below 3000 cm⁻¹.

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) would be expected at m/z = 154.

    • Common fragmentation patterns would include the loss of a carboxyl group (-COOH, 45 Da) and fragmentation of the bicyclic ring system.

Potential Applications in Drug Discovery and Beyond

The rigid bicyclo[4.1.0]heptane scaffold is a valuable tool in medicinal chemistry for creating conformationally constrained analogs of more flexible molecules. This can lead to increased receptor binding affinity and selectivity. The presence of a carboxylic acid group provides a handle for further functionalization, such as amide bond formation, to create a library of compounds for screening. The methyl group can probe specific hydrophobic pockets within a receptor's binding site.

Beyond pharmaceuticals, this class of compounds could find applications as building blocks in the synthesis of complex organic materials, including polymers and liquid crystals, where the rigid core can influence the material's bulk properties.

Conclusion

4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid represents an intriguing, albeit under-explored, chemical entity. This guide has outlined a plausible synthetic pathway and predicted its key physicochemical and spectroscopic properties based on established chemical principles and data from analogous structures. The methodologies and data presented here provide a solid foundation for researchers and drug development professionals interested in exploring the potential of this and related bicyclic compounds. Further experimental validation is necessary to fully characterize this molecule and unlock its potential in various scientific disciplines.

References

  • PubChem. 3-methylbicyclo[4.1.0]heptane-7-carboxylic Acid. National Center for Biotechnology Information. [Link][3]

  • Bioorganic & Medicinal Chemistry Letters. (2007). Synthesis of Novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane Derivatives as Melanin-Concentrating Hormone Receptor R1 Antagonists. PubMed. [Link][1]

  • ResearchGate. (2007). Synthesis of novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane derivatives as melanin-concentrating hormone receptor R1 antagonists. [Link][2]

Sources

thermodynamic stability of 4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid isomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Stability of 4-Methylbicyclo[4.1.0]heptane-3-carboxylic Acid Isomers

Abstract

The bicyclo[4.1.0]heptane scaffold is a prevalent structural motif in numerous natural products and pharmaceutical agents, making a thorough understanding of its derivatives essential for drug discovery and development.[1][2] The thermodynamic stability of stereoisomers directly influences their relative abundance, purification, and ultimately, their biological activity and pharmacological profile. This technical guide provides a comprehensive analysis of the factors governing the . We will explore the foundational principles of conformational analysis, ring strain, and steric interactions, and present both experimental and computational methodologies for quantifying isomer stability. This document is intended for researchers, scientists, and drug development professionals seeking to understand and predict the energetic landscape of this important class of molecules.

The Bicyclo[4.1.0]heptane Ring System: A Structural Primer

The core of the molecule is bicyclo[4.1.0]heptane, commonly known as norcarane.[3] This structure consists of a cyclohexane ring fused to a cyclopropane ring. The fusion of these two rings can theoretically occur in two ways: cis or trans.

  • cis-Bicyclo[4.1.0]heptane: The two bridgehead hydrogens are on the same face of the cyclohexane ring.

  • trans-Bicyclo[4.1.0]heptane: The two bridgehead hydrogens are on opposite faces.

Due to the extreme angle and torsional strain that a trans fusion would impose on the six-membered ring, it is highly unstable and not synthetically accessible under normal conditions.[4] Therefore, all stable derivatives, including 4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid, are based on the cis-fused scaffold. The presence of the rigid, three-membered cyclopropane ring forces the six-membered ring into a conformation that deviates from a perfect chair, typically adopting a boat or twist-boat-like geometry to minimize strain.[4]

Stereoisomerism in 4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid

The thermodynamic stability of the title compound is a question of the relative energies of its various stereoisomers. Stereoisomerism arises from the spatial arrangement of the methyl group at the C4 position and the carboxylic acid group at the C3 position. We must consider the relationship between these two substituents and their orientation relative to the plane of the cyclopropane ring.

The key stereochemical relationships are:

  • Relative orientation of substituents (C3 and C4): The methyl and carboxylic acid groups can be cis or trans to each other.

  • Orientation relative to the cyclopropane ring: Each substituent can be oriented in an "axial-like" or "equatorial-like" position.

The interplay of these factors gives rise to several diastereomers, each with a corresponding enantiomer. The diagram below illustrates the four most representative diastereomeric structures, which are the primary focus of any stability analysis.

G cluster_isomers Key Diastereomers of 4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid cluster_stability Predicted Stability Factors isomer1 Isomer A (cis-3,4) 3-eq, 4-ax s2 Moderate Strain isomer1->s2 isomer2 Isomer B (cis-3,4) 3-ax, 4-eq isomer2->s2 isomer3 Isomer C (trans-3,4) 3-eq, 4-eq s3 Lowest Strain (Most Stable) isomer3->s3 isomer4 Isomer D (trans-3,4) 3-ax, 4-ax s4 Highest Steric Strain isomer4->s4 s1 High Steric Strain (1,3-diaxial-like)

Caption: Key diastereomers and their predicted relative stability.

Guiding Principles of Thermodynamic Stability

The relative stability of the isomers is determined by the sum of several energetic contributions. Understanding these factors allows for a qualitative prediction of the most stable conformer.

Ring Strain

All isomers share the same bicyclo[4.1.0]heptane core, so the inherent strain from the fused cyclopropane is a constant baseline energy. The primary difference arises from how the substituents force minor conformational changes in the six-membered ring, which can slightly alter torsional and angle strain.

Steric Interactions

Steric hindrance is the dominant factor in determining the relative stability of these isomers. Similar to monosubstituted and disubstituted cyclohexanes, substituents prefer to occupy equatorial-like positions to minimize destabilizing steric interactions.[5][6]

  • 1,3-Diaxial Interactions: The most significant destabilizing interactions occur between axial-like substituents and other axial-like hydrogens or substituents on the same face of the ring.[7] An axial methyl or carboxylic acid group will experience steric clash with the axial hydrogens at C2 and C6, and potentially with the cyclopropane ring itself.

  • Gauche Interactions: Substituents in adjacent equatorial-like positions (e.g., a 1,2-diequatorial arrangement) can experience gauche-butane-like interactions, which are less severe than 1,3-diaxial interactions but still contribute to the overall energy.[5]

Based on these principles, the most stable isomer is predicted to be the one where both the large methyl and carboxylic acid groups occupy equatorial-like positions. This corresponds to the trans-diequatorial isomer (Isomer C in the diagram). Conversely, the trans-diaxial isomer (Isomer D ) is expected to be the least stable due to severe 1,3-diaxial-like steric strain from both substituents.[8]

Experimental Protocols for Determining Stability

Qualitative predictions must be validated by quantitative experimental data. The two primary methods for determining the relative thermodynamic stabilities of isomers are chemical equilibration and calorimetry.

Protocol 1: Chemical Equilibration

This method determines the difference in Gibbs free energy (ΔG°) between interconverting isomers. By establishing an equilibrium and measuring the final ratio of isomers, ΔG° can be calculated using the equation: ΔG° = -RT ln(K_eq) .

Objective: To determine the equilibrium constant (K_eq) between epimerizable isomers of 4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid.

Methodology:

  • Sample Preparation: Prepare a solution of a single pure isomer or a known non-equilibrium mixture of isomers in a suitable solvent (e.g., methanol).

  • Initiate Epimerization: Add a catalytic amount of a strong base, such as sodium methoxide (NaOMe). The base will deprotonate the acidic proton at the C3 position (alpha to the carbonyl), forming a planar enolate intermediate. Reprotonation can occur from either face, allowing the isomers to interconvert at this center.

  • Equilibration: Stir the reaction mixture at a constant, controlled temperature (e.g., 25 °C or 50 °C) in a sealed vial. Allow sufficient time for the reaction to reach equilibrium. This can be monitored by taking aliquots at various time points (e.g., 1h, 4h, 12h, 24h).

  • Quenching: Once the ratio of isomers is constant over several time points, quench the reaction by adding a mild acid (e.g., acetic acid) to neutralize the base and lock the isomeric ratio.

  • Analysis: Remove the solvent under reduced pressure. Analyze the composition of the resulting mixture using an analytical technique capable of separating and quantifying the isomers, such as:

    • ¹H NMR Spectroscopy: Integrate characteristic, well-resolved peaks corresponding to each isomer.

    • Gas Chromatography (GC): Measure the peak areas for each isomer, assuming a similar response factor.

  • Calculation: Calculate K_eq from the final ratio of isomer concentrations. For an equilibrium between Isomer A and Isomer B, K_eq = [B]/[A]. Use this value to calculate ΔG°.

Protocol 2: Combustion Calorimetry

This technique provides a direct measure of the enthalpy of formation (ΔH°_f) of a substance. Isomers are compounds with the same chemical formula, so they produce the same combustion products. The difference in the heat of combustion (ΔH°_c) between two isomers is equal to the difference in their enthalpies of formation. The most stable isomer will have the lowest (least negative or more positive) enthalpy of formation and will release the least amount of energy upon combustion.[9][10]

Objective: To measure the standard enthalpy of combustion for each pure isomer.

Methodology:

  • Sample Preparation: A precisely weighed sample (typically in pellet form for solids or in a capsule for liquids) of a single, highly purified isomer is required.

  • Calorimeter Setup: The sample is placed in a platinum crucible inside a high-pressure vessel known as a "bomb." The bomb is sealed and pressurized with a large excess of pure oxygen (e.g., 30 atm).

  • Combustion: The bomb is submerged in a precisely known volume of water in a thermally insulated container (the calorimeter). The sample is ignited electrically.

  • Temperature Measurement: The complete combustion of the sample releases heat, which is absorbed by the bomb and the surrounding water, causing a small increase in temperature. This temperature change is measured with high precision.

  • Data Analysis: The heat of combustion is calculated based on the observed temperature rise and the pre-determined heat capacity of the calorimeter system.

  • Comparison: The experiment is repeated for each pure isomer. The isomer that releases the least amount of heat per mole is the most thermodynamically stable.

Computational Chemistry Workflow

In modern drug development, computational modeling is an indispensable tool for predicting isomer stability before undertaking complex syntheses.[11][12] Quantum mechanical calculations can provide accurate estimates of the relative energies of different isomers.[13]

G start 1. Generate 3D Structures of All Stereoisomers conf_search 2. Perform Conformational Search (e.g., Monte Carlo, Molecular Dynamics) start->conf_search geom_opt 3. Geometry Optimization (e.g., DFT: B3LYP/6-31G*) conf_search->geom_opt freq_calc 4. Frequency Calculation (Confirm Minima, Obtain ZPVE & Thermal Corrections) geom_opt->freq_calc energy_calc 5. Single-Point Energy Calculation (Higher Level of Theory, e.g., CBS-QB3, G3) freq_calc->energy_calc gibbs 6. Calculate Gibbs Free Energy (G) G = E_elec + ZPVE + E_thermal - TS energy_calc->gibbs compare 7. Compare Relative Gibbs Free Energies (ΔG) gibbs->compare output Ranked Isomer Stability compare->output

Caption: A typical computational workflow for determining isomer stability.

Protocol 3: Computational Energy Calculation

Objective: To calculate the relative Gibbs free energies of the 4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid isomers.

Methodology:

  • Structure Generation: Build the 3D structures of all relevant stereoisomers (e.g., the four diastereomers discussed in Section 2.0).

  • Conformational Analysis: For each isomer, perform a systematic or stochastic conformational search to locate the lowest energy conformer. This is critical as even small changes in dihedral angles can significantly impact energy.

  • Geometry Optimization: Take the lowest-energy conformers from the previous step and perform a full geometry optimization using a reliable quantum mechanical method, such as Density Functional Theory (DFT) with a functional like B3LYP and a Pople-style basis set (e.g., 6-31G(d)). This finds the nearest stationary point on the potential energy surface.

  • Vibrational Frequency Analysis: Perform a frequency calculation at the same level of theory as the optimization. This serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

    • It provides the Zero-Point Vibrational Energy (ZPVE) and thermal corrections (enthalpy and entropy) necessary to calculate the Gibbs free energy.[13]

  • Energy Refinement (Optional but Recommended): To improve accuracy, perform a single-point energy calculation on the optimized geometry using a more sophisticated level of theory or a larger basis set.

  • Gibbs Free Energy Calculation: For each isomer, calculate the Gibbs free energy (G) by summing the electronic energy (from the optimization or single-point calculation) and the thermal free energy correction (obtained from the frequency calculation).

  • Stability Ranking: The isomer with the lowest calculated Gibbs free energy is predicted to be the most thermodynamically stable. The relative stabilities of the other isomers are determined by their ΔG values relative to this global minimum.

Comparative Stability Analysis: A Summary

By applying the theoretical principles from Section 3.0, we can predict the relative thermodynamic stability of the primary diastereomers. This analysis is summarized in the table below. The energies are presented qualitatively, with the most stable isomer serving as the reference point (0.0 kcal/mol).

Isomer IDSubstituent Orientation (3-COOH, 4-Me)Key Steric InteractionsPredicted Relative Energy (ΔG°)Predicted Stability Rank
C trans (eq, eq)Minimal; gauche interaction between substituents.0.0 kcal/mol (Reference)1 (Most Stable)
A cis (eq, ax)One 1,3-diaxial-like interaction (axial methyl).+1.5 to +2.5 kcal/mol2
B cis (ax, eq)One 1,3-diaxial-like interaction (axial COOH).+1.8 to +2.8 kcal/mol3
D trans (ax, ax)Two severe 1,3-diaxial-like interactions.> +4.0 kcal/mol4 (Least Stable)

Note: The exact energy values are illustrative and depend on the A-values of the carboxylic acid and methyl groups in this specific ring system, which may differ slightly from a standard cyclohexane.

The analysis strongly indicates that the trans-diequatorial isomer (C) will be the most thermodynamically stable product, while the trans-diaxial isomer (D) will be the least stable. The two cis isomers are predicted to be of intermediate stability.

Conclusion

The is primarily dictated by the steric interactions arising from the orientation of the methyl and carboxylic acid substituents on the strained bicyclic framework. The fundamental principles of conformational analysis, largely extrapolated from cyclohexane systems, provide a robust predictive model. This model posits that isomers minimizing 1,3-diaxial-like interactions by placing bulky substituents in equatorial-like positions will be energetically favored. Both experimental techniques, such as chemical equilibration and calorimetry, and computational chemistry workflows offer powerful, complementary methods for quantifying these energy differences. For drug development professionals, a proactive assessment of isomer stability using these methods is crucial for guiding synthetic strategies, simplifying purification processes, and ensuring the production of the desired, most stable, and potentially most active, therapeutic agent.

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Methodological & Application

Application Notes & Protocols: The Strategic Use of the 4-Methylbicyclo[4.1.0]heptane-3-carboxylic Acid Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quest for novel chemical entities with improved pharmacological profiles is a central theme in modern drug discovery. Three-dimensional (3D) molecular scaffolds have become increasingly important for their ability to explore chemical space beyond the traditional flat, aromatic systems. The bicyclo[4.1.0]heptane framework, a fusion of a cyclohexane and a cyclopropane ring, represents a privileged scaffold that offers a unique combination of rigidity, metabolic stability, and precise vectoral projection of substituents. This guide provides an in-depth analysis of the 4-methylbicyclo[4.1.0]heptane-3-carboxylic acid motif and its analogues as valuable building blocks in medicinal chemistry. We will explore the fundamental rationale for its use, detailed synthetic protocols, and its application in active drug discovery programs, thereby providing researchers with the foundational knowledge to leverage this versatile scaffold.

Part 1: The Bicyclo[4.1.0]heptane Scaffold: A Privileged 3D Motif

Rationale for Use: Embracing Molecular Rigidity

The cyclopropyl group is a cornerstone of modern medicinal chemistry, with 18 new chemical entities containing this moiety approved by the FDA in the last decade alone.[1] Its unique electronic and steric properties are amplified when fused into a bicyclic system like bicyclo[4.1.0]heptane.

  • Conformational Locking: The primary advantage of this scaffold is its rigidity. Unlike flexible aliphatic chains, the bicyclo[4.1.0]heptane framework "locks" substituents into well-defined spatial orientations. This pre-organization can significantly reduce the entropic penalty upon binding to a biological target, potentially leading to a substantial increase in potency.[2][3]

  • Metabolic Stability: The C-H bonds on a cyclopropane ring are shorter and stronger than those in standard alkanes.[3] This intrinsic property often translates to increased metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes, a common challenge in drug development.[2][3]

  • Novel Chemical Space: As a bioisosteric replacement for common groups like phenyl rings or gem-dimethyl groups, the bicyclo[4.1.0]heptane scaffold provides an avenue to escape flatland and explore novel, patentable chemical space. This was effectively demonstrated in the development of Melanin-concentrating hormone (MCH) receptor antagonists, where the scaffold replaced a phenyl ring to mitigate potential mutagenic liability.[4]

The Role of Key Substituents: A Structure-Activity Relationship (SAR) Perspective

The specific molecule, 4-methylbicyclo[4.1.0]heptane-3-carboxylic acid, contains two key functional groups that are critical for tuning its properties.

  • The Carboxylic Acid: This functional group is present in over 450 marketed drugs, often acting as a key hydrogen bond donor/acceptor or forming critical charge-charge interactions with target proteins.[5][6] However, its presence can also lead to poor membrane permeability and metabolic liabilities.[6][7] The rigid scaffold allows for precise positioning of the carboxylate to maximize binding affinity while enabling medicinal chemists to explore bioisosteres to overcome pharmacokinetic challenges.[5][8]

  • The Methyl Group: The methyl group at the 4-position serves to probe steric pockets within a binding site. Its presence can influence binding affinity and selectivity. Furthermore, it increases the lipophilicity of the molecule, which can impact cell permeability and plasma protein binding. Understanding the SAR around this position is a critical step in optimizing lead compounds.[9][10]

Part 2: Synthetic Strategies and Protocols

The construction of the bicyclo[4.1.0]heptane core is most efficiently achieved through the cyclopropanation of a corresponding cyclohexene precursor. Various methods, including transition-metal catalysis and free radical-mediated cyclizations, have been developed for this purpose.[11][12]

General Synthetic Workflow

A common and reliable method involves the diastereoselective cyclopropanation of a substituted cyclohexene, such as a derivative of 4-methylcyclohex-3-ene-1-carboxylic acid. The Corey-Chaykovsky reaction is one such powerful method for generating the bicyclic core.[13]

Synthetic_Workflow A Substituted Cyclohexene (e.g., 4-methylcyclohex-3-ene-1-carboxylate) C Corey-Chaykovsky Reaction A->C B Cyclopropanation Reagent (e.g., (CH3)3S(O)I / NaH) B->C D Bicyclo[4.1.0]heptane Ester Derivative C->D Formation of cyclopropane ring E Saponification (e.g., LiOH, H2O) D->E F Target Molecule: 4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid E->F Ester Hydrolysis

Caption: General workflow for the synthesis of the target scaffold.

Protocol: Synthesis of Ethyl 4-Methylbicyclo[4.1.0]heptane-3-carboxylate

This protocol describes a representative synthesis of the core scaffold via a Corey-Chaykovsky cyclopropanation. This method is chosen for its operational simplicity and reliability in generating the fused bicyclic system.

Materials:

  • Ethyl 4-methylcyclohex-3-ene-1-carboxylate

  • Trimethylsulfoxonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Preparation of the Ylide:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add sodium hydride (1.1 eq).

    • Wash the NaH with anhydrous THF (2x) to remove mineral oil, then carefully decant the THF.

    • Add anhydrous DMSO to the flask and heat the suspension to 70°C for 45-60 minutes, or until hydrogen evolution ceases and a clear, greenish solution of the dimsyl anion is formed.

    • Cool the solution to room temperature. In a separate flask, dissolve trimethylsulfoxonium iodide (1.1 eq) in anhydrous DMSO and add this solution dropwise to the dimsyl anion solution. Stir for 10 minutes to form the sulfur ylide.

    • Causality Note: The formation of the dimsyl anion is the critical first step to deprotonate the sulfoxonium salt, generating the nucleophilic ylide required for the cyclopropanation. Anhydrous conditions are paramount to prevent quenching the base.

  • Cyclopropanation Reaction:

    • Dissolve ethyl 4-methylcyclohex-3-ene-1-carboxylate (1.0 eq) in a minimal amount of anhydrous THF.

    • Cool the ylide solution to 10-15°C in an ice-water bath.

    • Add the solution of the cyclohexene ester dropwise to the ylide solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality Note: The reaction involves the nucleophilic attack of the sulfur ylide onto the double bond of the cyclohexene, followed by an intramolecular displacement of DMSO to form the cyclopropane ring. Maintaining a controlled temperature prevents potential side reactions.

  • Workup and Purification:

    • Upon completion, carefully pour the reaction mixture into a beaker containing ice-water.

    • Extract the aqueous mixture with diethyl ether (3x).

    • Combine the organic layers and wash with water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired ethyl 4-methylbicyclo[4.1.0]heptane-3-carboxylate.

  • Final Hydrolysis (Saponification):

    • Dissolve the purified ester in a mixture of THF/water.

    • Add lithium hydroxide (LiOH, 2-3 eq) and stir at room temperature until TLC indicates complete consumption of the starting material.

    • Acidify the reaction mixture to pH ~3 with 1M HCl.

    • Extract with ethyl acetate, dry over MgSO₄, and concentrate to yield the final product, 4-methylbicyclo[4.1.0]heptane-3-carboxylic acid.

Part 3: Applications in Medicinal Chemistry - A Case Study

Case Study: MCH Receptor 1 (MCHR1) Antagonists for Obesity

A significant application of the bicyclo[4.1.0]heptane scaffold is in the development of antagonists for the Melanin-concentrating hormone receptor 1 (MCHR1), a target for potential anti-obesity therapeutics.[14]

  • The Challenge: Initial lead compounds in this program contained a biphenylamine moiety. While potent, this structural feature raised concerns about potential mutagenicity due to the formation of reactive metabolites.[4]

  • The Solution: Researchers ingeniously replaced the central phenyl ring of the biphenylamine with a bicyclo[4.1.0]heptane scaffold.[4] This strategic move aimed to maintain the rigid, three-dimensional arrangement of the key pharmacophoric elements while eliminating the problematic aromatic system.

  • The Outcome: The resulting bicyclo[4.1.0]heptane-containing analogues successfully retained high MCHR1 antagonist activity. The structure-activity relationships in the new series were found to be very similar to the original biphenylamine series, suggesting a conserved binding mode.[4] This case study is a prime example of using a 3D scaffold to solve a critical drug safety issue without sacrificing potency.

Screening_Cascade A Compound Synthesis (Library of Analogs) B Primary Assay (e.g., High-Throughput Binding Assay) A->B C Hit Confirmation & Dose-Response (IC50/EC50 Determination) B->C Identifies 'Hits' D Secondary / Functional Assay (e.g., Calcium Flux, cAMP) C->D E Selectivity Profiling (Against related targets) D->E F In Vitro ADME (Metabolic Stability, Permeability) E->F G Lead Optimization (SAR-guided Synthesis) F->G Data informs design G->A Iterative Cycles

Caption: A typical workflow for a drug discovery screening cascade.

Protocol: Conceptual MCHR1 Competitive Radioligand Binding Assay

This protocol outlines a standard method to determine the binding affinity of a test compound for the MCHR1 receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the MCHR1 receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing human MCHR1.

  • Radioligand: [¹²⁵I]-MCH.

  • Test compounds (e.g., derivatives of 4-methylbicyclo[4.1.0]heptane-3-carboxylic acid) dissolved in DMSO.

  • Assay Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Non-specific binding control: A high concentration of a known non-radiolabeled MCHR1 ligand.

  • 96-well filter plates and a cell harvester.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Plate Preparation: Add assay buffer to all wells of a 96-well plate.

  • Compound Addition: Add serially diluted test compounds to the appropriate wells. Add buffer/DMSO for total binding wells and the non-specific binding control for NSB wells.

  • Radioligand Addition: Add the [¹²⁵I]-MCH solution to all wells at a final concentration close to its Kd.

  • Receptor Addition: Initiate the binding reaction by adding the MCHR1-expressing cell membranes to all wells.

  • Incubation: Incubate the plates for a defined period (e.g., 60-90 minutes) at room temperature with gentle agitation.

    • Causality Note: The incubation period must be sufficient to allow the binding reaction to reach equilibrium.

  • Termination and Filtration: Terminate the reaction by rapid filtration through the filter plates using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Allow the filters to dry, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve. Calculate the Ki using the Cheng-Prusoff equation.

Conclusion and Future Directions

The 4-methylbicyclo[4.1.0]heptane-3-carboxylic acid scaffold and its analogues are powerful tools for the modern medicinal chemist. Their inherent rigidity, metabolic stability, and ability to act as non-obvious bioisosteres provide a clear advantage in the design of novel therapeutics. [2][3][4]The successful application in MCHR1 antagonist development highlights a proven path for leveraging this scaffold to overcome significant drug discovery hurdles. [4][14]Future exploration will likely involve incorporating this framework into other CNS targets, as conformationally restricted analogues of neurotransmitters, and in fragment-based screening campaigns to identify novel binding modes for a variety of protein targets. The continued development of stereoselective synthetic methods will further unlock the potential of this versatile and valuable chemical scaffold. [11][12]

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  • IJMCA. Medicinal Chemistry & Analysis. 2021. Available from: [Link]

Sources

Application Notes & Protocols: Derivatization of 4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid for Enhanced Bioassay Performance

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the chemical derivatization of 4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid, a promising scaffold for drug discovery. The protocols detailed herein are designed to generate a diverse library of ester and amide derivatives suitable for a wide range of bioassays. We delve into the scientific rationale behind derivatization, offering insights into how these modifications can overcome the inherent limitations of carboxylic acids in biological screenings, such as poor membrane permeability.[1][2] Step-by-step methodologies for synthesis, purification, and characterization are provided, underpinned by established chemical principles and supported by authoritative references.

Introduction: The Strategic Value of Derivatization

4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid presents a unique three-dimensional structure that is of significant interest in medicinal chemistry for the development of novel therapeutic agents.[3][4] However, the carboxylic acid moiety, while often crucial for target binding, can also present significant challenges for bioassays.[5][6] At physiological pH, carboxylic acids are typically ionized, which can limit their ability to cross cellular membranes and reach intracellular targets.[1][2] Furthermore, this functional group can be a site for metabolic inactivation, such as through glucuronidation.[7][8]

Chemical derivatization offers a powerful strategy to modulate the physicochemical properties of the parent molecule, thereby enhancing its suitability for biological screening. By converting the carboxylic acid into esters or amides, researchers can systematically alter parameters such as lipophilicity, hydrogen bonding capacity, and metabolic stability.[5][9] This approach enables the exploration of a broader chemical space and increases the probability of identifying lead compounds with desirable pharmacokinetic and pharmacodynamic profiles.

Rationale for Derivatization: A Pathway to Bioassay Readiness

The decision to derivatize 4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid is driven by the need to optimize its properties for biological evaluation. The primary goals of this strategy are:

  • Enhanced Membrane Permeability: Conversion of the polar carboxylic acid to a more lipophilic ester or amide can significantly improve passive diffusion across cellular membranes.[1][10][11]

  • Increased Structural Diversity: A library of derivatives with varying ester and amide functionalities allows for a more comprehensive structure-activity relationship (SAR) study.

  • Improved Metabolic Stability: Masking the carboxylic acid can prevent rapid metabolism, leading to a more sustained exposure of the compound in in vitro and in vivo systems.[7][9]

  • Modulation of Target Engagement: The nature of the derivative can influence how the molecule interacts with its biological target, potentially leading to improved potency or selectivity.

The following diagram illustrates the strategic workflow from the parent carboxylic acid to a bioassay-ready library of derivatives.

Derivatization_Strategy Parent_Acid 4-Methylbicyclo[4.1.0]heptane- 3-carboxylic acid Derivatization Chemical Derivatization (Esterification, Amidation) Parent_Acid->Derivatization Modify Properties Derivative_Library Library of Ester & Amide Derivatives Derivatization->Derivative_Library Generate Diversity Bioassays High-Throughput Screening & Biological Evaluation Derivative_Library->Bioassays Screen for Activity SAR_Analysis Structure-Activity Relationship (SAR) Bioassays->SAR_Analysis Analyze Data Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Identify Leads Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_bioassay Biological Evaluation Start 4-Methylbicyclo[4.1.0]heptane- 3-carboxylic acid Reaction Derivatization Reaction (Esterification/Amidation) Start->Reaction Workup Reaction Work-up & Purification Reaction->Workup NMR NMR Spectroscopy (¹H, ¹³C) Workup->NMR MS Mass Spectrometry Workup->MS HPLC HPLC Analysis Workup->HPLC Bioassay Bioassay Screening NMR->Bioassay MS->Bioassay HPLC->Bioassay

Sources

Application Note: Palladium-Catalyzed Synthesis of Bicyclo[4.1.0]heptane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The bicyclo[4.1.0]heptane scaffold represents a privileged structural motif in modern drug discovery. By fusing a cyclopropane ring to a cyclohexane core, this scaffold imparts rigid conformational constraints, locking substituents into specific vectors that enhance ligand-target binding affinity. Furthermore, the high fraction of saturated carbon atoms (


) and the metabolic stability of the cyclopropane ring (acting as a bioisostere for double bonds or phenyl rings) significantly improve the physicochemical profile of drug candidates.

This Application Note details two distinct, field-proven palladium-catalyzed methodologies for constructing this scaffold:

  • Intramolecular C(sp³)-H Activation: A high-precision route for accessing benzobicyclo[4.1.0] systems from aryl halides, utilizing the "Baudoin" concerted metalation-deprotonation (CMD) strategy.

  • Sulfoxonium Ylide [2+1] Annulation: A robust, scalable protocol for converting cyclohexenones into bicyclo[4.1.0]heptan-2-ones, serving as versatile intermediates.

Mechanistic Pathway: The Role of Carboxylates in C-H Activation[1]

The success of Protocol A relies on the Concerted Metalation-Deprotonation (CMD) mechanism.[1] Unlike standard electrophilic aromatic substitution, this pathway utilizes a carbonate or pivalate base to assist the palladium center in cleaving a non-acidic C(sp³)-H bond.

Critical Mechanistic Insight: The "Pivalate Effect"

The inclusion of pivalic acid (PivOH) or pivalate salts is the determining factor in pathway selectivity. The bulky pivalate ligand coordinates to the arylpalladium(II) species, acting as an intramolecular base that lowers the energy barrier for C-H bond cleavage. This diverts the reaction from simple reduction or proto-demetalation toward the formation of the strained metallacycle required for cyclopropane closure.

CMD_Mechanism cluster_0 Catalytic Cycle: C(sp3)-H Activation Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br LigEx Ligand Exchange (+ PivO- / - Br-) OxAdd->LigEx CMD_TS CMD Transition State (Agostic C-H...O-Piv) LigEx->CMD_TS Rate Limiting Palladacycle Palladacycle Intermediate CMD_TS->Palladacycle - PivOH RedElim Reductive Elimination (Cyclopropane Formation) Palladacycle->RedElim RedElim->Pd0 Product Release

Figure 1: The catalytic cycle emphasizing the critical Ligand Exchange and CMD steps facilitated by Pivalate (PivO-).

Protocol A: Benzobicyclo[4.1.0]heptanes via Intramolecular C(sp³)-H Activation

This protocol is adapted from the seminal works of the Baudoin group. It is designed for the synthesis of fused cyclopropanes starting from aryl bromides bearing a pendant alkyl group (e.g., a gem-dimethyl moiety).

Reagents & Equipment[2]
  • Substrate: 1-bromo-2-(2-methyl-2-phenylpropyl)benzene derivatives (0.2 mmol scale).

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] (Sigma-Aldrich, 99.9%).

  • Ligand: Tricyclohexylphosphine (PCy₃) or Di(1-adamantyl)-n-butylphosphine (CataCXium® A).

  • Base: Cesium Carbonate (Cs₂CO₃).

  • Additive: Pivalic Acid (PivOH) – Crucial .

  • Solvent: Mesitylene (anhydrous, degassed).

  • Atmosphere: Argon (strictly oxygen-free).

Step-by-Step Methodology
  • Glovebox Assembly: In an N₂-filled glovebox, charge a dried Schlenk tube or pressure vial with:

    • Pd(OAc)₂ (2.2 mg, 0.01 mmol, 5 mol%)

    • Ligand (PCy₃: 5.6 mg, 0.02 mmol, 10 mol% OR CataCXium A for difficult substrates)

    • Cs₂CO₃ (97 mg, 0.3 mmol, 1.5 equiv)

    • Substrate (0.2 mmol)

  • Additive Introduction: Add Pivalic Acid (6.1 mg, 0.06 mmol, 30 mol%).

    • Note: The substoichiometric amount of PivOH generates the active catalytic base in situ via proton exchange with Cs₂CO₃.

  • Solvent Addition: Add anhydrous Mesitylene (2.0 mL, 0.1 M concentration). Seal the vial tightly with a Teflon-lined cap.

  • Thermal Activation: Remove from the glovebox and place in a pre-heated aluminum block at 140 °C . Stir vigorously (1000 rpm).

    • Time: Reaction typically requires 12–16 hours. Monitor by GC-MS or LC-MS.

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite/Silica to remove Pd blacks and inorganic salts.

    • Concentrate under reduced pressure.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Data & Expected Outcomes[2][4][5][6][7][8][9]
ParameterStandard ConditionOptimization Note
Yield 75–92%Lower yields observed without PivOH (<10%).
Selectivity >20:1Favors cyclopropane over protodehalogenation.
Solvent Effect Mesitylene > TolueneHigher boiling point required for activation energy.

Protocol B: Bicyclo[4.1.0]heptan-2-ones via Sulfoxonium Ylide Annulation

For researchers needing to build the scaffold from non-aromatic precursors, the Pd-catalyzed reaction of sulfoxonium ylides with cyclohexenones provides a direct "2+1" annulation route. This method is safer than using diazomethane.

Reagents & Equipment[2]
  • Substrate: 2-Cyclohexen-1-one derivatives.

  • Reagent: Trimethylsulfoxonium Iodide (to generate ylide) or pre-formed sulfoxonium ylide.

  • Catalyst: Pd(OAc)₂ or Pd(TFA)₂.

  • Ligand: 1,10-Phenanthroline (Phen) or bipyridine derivatives.

  • Oxidant: tert-Butyl hydroperoxide (TBHP) or O₂ (depending on specific variant; some are redox-neutral).

  • Solvent: 1,2-Dichloroethane (DCE).

Workflow Diagram

Ylide_Annulation Start Cyclohexenone + Sulfoxonium Ylide Coordination Pd(II) Coordination to Olefin Start->Coordination Pd(OAc)2 / Phen Migratory Migratory Insertion (Carbene Transfer) Coordination->Migratory Elimination Beta-Elimination / Ring Closure Migratory->Elimination Product Bicyclo[4.1.0]heptan-2-one Elimination->Product

Figure 2: The [2+1] annulation pathway utilizing sulfoxonium ylides as safe carbene precursors.

Step-by-Step Methodology
  • Preparation: In a reaction vial, combine Pd(OAc)₂ (5 mol%) and 1,10-Phenanthroline (6 mol%) in DCE (0.2 M). Stir for 10 min to complex.

  • Substrate Addition: Add the cyclohexenone derivative (1.0 equiv) and the sulfoxonium ylide (1.2–1.5 equiv).

  • Reaction: Heat to 80 °C under air (if oxidative) or N₂ (if redox-neutral variant) for 8–12 hours.

  • Workup: Filter through silica gel, wash with DCM, and concentrate.

  • Purification: Isolate via chromatography.

Troubleshooting & Optimization (Expert Insights)

The "Black Palladium" Problem
  • Observation: Rapid precipitation of Pd black (inactive Pd(0) aggregates) leads to stalled conversion.

  • Solution:

    • Protocol A: Increase ligand loading (PCy₃) to 2:1 ratio relative to Pd. Ensure strictly anhydrous conditions.

    • Protocol B: Add catalytic amounts of benzoquinone (BQ) to re-oxidize Pd(0) to Pd(II) if the cycle stalls.

Regioselectivity in C-H Activation
  • Challenge: Competition between forming the 5-membered ring (indane/dihydrobenzofuran) vs. the 3-membered ring (cyclopropane).

  • Control: The Pivalate additive is the switch. Without it, or with smaller carboxylates (acetate), the reaction may favor other pathways. Do not substitute Pivalic acid with Acetic acid.

Substrate Constraints (Thorpe-Ingold Effect)
  • Insight: Substrates lacking substitution at the position alpha to the C-H activation site (i.e., lacking a gem-dimethyl or similar group) react significantly slower due to unfavorable rotamer populations.

  • Fix: If using linear alkyl chains, increase temperature to 160 °C and use a more thermally stable ligand like CataCXium® A .

References

  • Baudoin, O. (2011). Transition metal-catalyzed C–H activation of sp3 C–H bonds.[1][3][4][5][6] Chemical Society Reviews, 40(10), 4902-4911. Link

  • Chaumontet, M., Pichette Drapeau, M., & Baudoin, O. (2012). Synthesis of Cyclopropanes by Palladium-Catalyzed Activation of Alkyl Groups.[7][8][9] Angewandte Chemie International Edition, 51(47), 11764-11767. Link

  • Aspinwall, A. M., et al. (2020). Direct Synthesis of Cyclopropanes from Gem-Dialkyl Groups Through Double C–H Activation.[6] ChemRxiv (Preprint/Angewandte Chemie). Link

  • Li, Y., et al. (2012). Palladium-catalyzed oxidative 6-exo-trig cyclization of 1,6-enynes: facile synthesis of bicyclo[4.1.0]heptan-5-ones.[2] Chemical Communications, 48, 52-54. Link

  • Xu, Y., et al. (2025).[10][9] Synthesis of cyclopropanes via palladium-catalyzed [2+1] annulations of sulfoxonium ylides and norbornenes.[3] Chemical Communications. Link

Sources

Application Note: 4-Methylbicyclo[4.1.0]heptane-3-carboxylic Acid as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the application of 4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid as a strategic chiral building block in medicinal chemistry. It focuses on its utility as a conformationally restricted bioisostere and provides detailed protocols for its synthesis, resolution, and incorporation into drug scaffolds.

Executive Summary

4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid (CAS: 2138147-10-9) is a bicyclic norcarane derivative increasingly utilized in drug discovery to introduce conformational rigidity and metabolic stability. As a bioisostere of substituted cyclohexanes and phenyl rings, it offers a unique vector for optimizing Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists and metabotropic Glutamate Receptor (mGluR) ligands. This guide details the stereoselective synthesis, chiral resolution, and downstream amidation protocols required to leverage this scaffold effectively.

Structural Significance & Mechanism

The bicyclo[4.1.0]heptane core (norcarane) imposes a "locked" conformation on the cyclohexane ring, reducing the entropic penalty of receptor binding.

  • Stereochemical Complexity: The molecule possesses three contiguous chiral centers (C1, C3, C4, C6). The relative stereochemistry between the C4-methyl and C3-carboxyl groups dictates the vector of the substituents, critical for SAR (Structure-Activity Relationship) exploration.

  • Bioisosterism:

    • vs. Phenyl: The scaffold provides bulk and lipophilicity similar to a phenyl ring but lacks aromatic planarity, allowing for better saturation (Fsp³) and potentially improved solubility/toxicity profiles.

    • vs. Cyclohexane: The fused cyclopropane ring prevents ring-flipping, locking substituents in specific axial/equatorial orientations.

Logical Pathway: Scaffold Utility

ScaffoldUtility cluster_0 Key Application Areas Start Target: Flexible Cyclohexane Ligand Problem Issue: High Entropy Loss & Rapid Metabolism Start->Problem Solution Soln: 4-Methylbicyclo[4.1.0]heptane Insertion Problem->Solution Scaffold Hop Outcome1 Conformational Lock (Improved Potency) Solution->Outcome1 Outcome2 Metabolic Blocking (Blocked Oxidation Sites) Solution->Outcome2 MCHR1 MCHR1 Antagonists (Obesity) Outcome1->MCHR1 mGluR mGluR Agonists (CNS Disorders) Outcome1->mGluR

Figure 1: Strategic logic for deploying the bicyclo[4.1.0]heptane scaffold in lead optimization.

Experimental Protocols

Protocol A: Synthesis via Simmons-Smith Cyclopropanation

This protocol describes the conversion of methyl 4-methylcyclohex-3-enecarboxylate to the target bicyclic ester, followed by hydrolysis. This method typically yields a mixture of diastereomers which must be separated.

Reagents:

  • Methyl 4-methylcyclohex-3-enecarboxylate (Starting Material)

  • Diiodomethane (

    
    )
    
  • Diethylzinc (

    
    , 1.0 M in hexanes)
    
  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous

    
    
    

Procedure:

  • Preparation: Flame-dry a 500 mL round-bottom flask and flush with Argon. Add anhydrous DCM (200 mL) and

    
     (2.2 equiv). Cool to 0°C.[1]
    
  • Reagent Formation: Slowly add

    
     (2.0 equiv) dropwise over 20 minutes. A white precipitate (Furukawa reagent) may form. Stir at 0°C for 30 minutes.
    
  • Cyclopropanation: Add a solution of Methyl 4-methylcyclohex-3-enecarboxylate (1.0 equiv) in DCM (50 mL) dropwise.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.

  • Quench: Cool to 0°C. Carefully quench with saturated aqueous

    
     (exothermic!).
    
  • Workup: Separate layers. Extract the aqueous layer with DCM (3x).[1][2] Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Purify the crude ester via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to isolate the diastereomeric mixture of methyl 4-methylbicyclo[4.1.0]heptane-3-carboxylate.

Protocol B: Hydrolysis and Chiral Resolution

To obtain the free acid for coupling, and potentially resolve enantiomers.

  • Hydrolysis: Dissolve the purified ester in THF/MeOH/H2O (3:1:1). Add LiOH (3.0 equiv). Stir at RT for 4 hours. Acidify to pH 3 with 1N HCl and extract with EtOAc.

  • Resolution (Enzymatic):

    • Rationale: Chemical resolution is difficult due to multiple diastereomers. Kinetic resolution using lipases is preferred.

    • Step: Suspend the racemic ester in phosphate buffer (pH 7). Add Lipase PS (Amano) or Novozym 435 . Stir at 30°C.

    • Monitoring: Monitor the enantiomeric excess (ee) of the hydrolyzed acid vs. the remaining ester using Chiral HPLC (e.g., Chiralpak AD-H column).

    • Separation: At ~50% conversion, stop the reaction. Extract. The aqueous phase contains the enantiomerically enriched acid; the organic phase contains the opposite ester.

Protocol C: Amide Coupling (Library Generation)

Standard coupling protocol for derivatizing the acid into bioactive amides (e.g., MCHR1 antagonists).

Reagents:

  • 4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid (1.0 equiv)

  • Amine partner (e.g., 4-amino-piperidine derivative) (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (anhydrous)

Procedure:

  • Dissolve the acid in DMF (0.1 M concentration).

  • Add DIPEA and stir for 5 minutes.

  • Add HATU.[3] Stir for 10 minutes to activate the acid.

  • Add the amine partner.[1]

  • Stir at RT for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated

    
    , and brine.
    
  • Data Analysis: Characterize by LC-MS (

    
    ) and 
    
    
    
    -NMR. Look for the characteristic high-field cyclopropane protons (0.2–0.8 ppm) to confirm scaffold integrity.

Analytical Data Summary

Table 1: Physicochemical Properties of the Scaffold

PropertyValueNote
Formula

Free Acid
MW 154.21 g/mol
ClogP ~2.1More lipophilic than cyclohexane analog
TPSA 37.3 ŲGood CNS penetration potential
Key NMR Signals

0.2–0.9 ppm (m, 2H)
Cyclopropane methylene protons (diagnostic)
CAS 2138147-10-9Mixture of diastereomers

References

  • Synthesis of Bicyclo[4.1.0]heptane Derivatives: Title: Synthesis of Novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane Derivatives as Melanin-Concentrating Hormone Receptor R1 Antagonists.[4] Source:Bioorganic & Medicinal Chemistry Letters, 2007.[4] URL:[Link]

  • MCHR1 Antagonist SAR: Title: SAR study of bicyclo[4.1.0]heptanes as melanin-concentrating hormone receptor R1 antagonists: taming hERG.[4] Source:Bioorganic & Medicinal Chemistry Letters, 2007.[4] URL:[Link]

  • General Cyclopropanation Methodology: Title: Cyclopropanation of Alkenes Using the Simmons-Smith Reaction. Source:Organic Reactions, 2011. URL:[Link][5][6]

Sources

Advanced Synthesis of Aza-Bicyclo[4.1.0]heptane Derivatives from Enynes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The aza-bicyclo[4.1.0]heptane scaffold represents a privileged structural motif in modern drug discovery, serving as a core rigidifying element in triple reuptake inhibitors (e.g., GSK1360707) and antiviral agents. Synthesizing this strained bicyclic system from 1,6-enynes offers a rapid increase in molecular complexity, converting acyclic precursors into 3D-rich architectures in a single step.

This Application Note details two distinct, complementary protocols for accessing this scaffold:

  • Metal-Catalyzed Cycloisomerization (Rh/Au): Best for accessing the reduced aza-bicyclo[4.1.0]hept-4-ene core with high atom economy. While Gold (Au) is prominent for oxygen-tethers, Rhodium (Rh) is often superior for nitrogen-tethered substrates, avoiding the low yields frequently observed with Au-catalysis in this specific subclass.

  • Metal-Free Radical Oxidative Cyclopropanation: A sustainable, iodine-mediated cascade that yields highly functionalized aza-bicyclo[4.1.0]heptane-2,4,5-triones , introducing three carbonyl functionalities in one pot.

Strategic Analysis & Selection Guide

Choose the protocol based on the desired oxidation state and substitution pattern of the final target.

FeatureProtocol A: Rh(I)-Catalyzed Cycloisomerization Protocol B: Metal-Free Radical Cascade
Primary Product 3-Azabicyclo[4.1.0]hept-4-ene (Alkene intact)3-Azabicyclo[4.1.0]heptane-2,4,5-trione (Oxidized)
Key Reagents [Rh(CO)₂Cl]₂ (Catalyst)I₂, TBHP (Oxidant)
Mechanism Metal-Carbenoid / MetallacycleRadical Cascade / Oxidative Cyclopropanation
Atom Economy 100% (Isomerization)Lower (Requires oxidant)
Conditions Inert atmosphere, Toluene, 80–100 °COpen flask (tolerant), MeCN, 80 °C
Best For Constructing the core hydrocarbon skeleton.[1]Creating densely functionalized metabolic precursors.

Mechanistic Pathways

The divergence in product outcome stems from the initial activation mode of the alkyne moiety.

ReactionPathways Enyne 1,6-Enyne Precursor Rh_Complex Rh(I) Coordination Enyne->Rh_Complex [Rh(CO)2Cl]2 Rad_Add Radical Addition to Alkyne (Vinyl Radical Formation) Enyne->Rad_Add •OH / I• Rh_Carbenoid Rh-Carbenoid / Metallacycle Intermediate Rh_Complex->Rh_Carbenoid Cyclization Prod_A 3-Azabicyclo[4.1.0]hept-4-ene (Protocol A) Rh_Carbenoid->Prod_A Reductive Elimination Rad_Init Radical Initiation (TBHP + I2 → •OH) Rad_Init->Rad_Add Prod_B 3-Azabicyclo[4.1.0]heptane-2,4,5-trione (Protocol B) Rad_Add->Prod_B Cascade Oxidation & Cyclization

Figure 1: Divergent mechanistic pathways. Left: Rhodium-mediated cycloisomerization conserves atoms. Right: Radical cascade incorporates oxygen atoms via TBHP.

Protocol A: Rhodium(I)-Catalyzed Cycloisomerization

Target: 3-Azabicyclo[4.1.0]hept-4-enes Source: Adapted from Kim, S. Y. & Chung, Y. K. J. Org.[2] Chem. (2010).[2][3][4]

Rationale

While Gold(I) catalysts (e.g., Echavarren's or Michelet's systems) are powerful for O-tethered enynes, they often suffer from lower yields (<60%) with N-tethered substrates due to the basicity of the nitrogen interfering with the Lewis acidic gold center. Rhodium(I) complexes, specifically [Rh(CO)2Cl]2, have proven more robust for the aza series, delivering yields typically >80%.

Materials
  • Substrate: Nitrogen-tethered 1,6-enyne (e.g., N-allyl-N-(3-phenylprop-2-ynyl)tosylamide).

  • Catalyst: Chlorodicarbonylrhodium(I) dimer [Rh(CO)2Cl]2 (CAS: 14523-22-9).

  • Solvent: Toluene (Anhydrous, degassed).

  • Atmosphere: Nitrogen or Argon.

Step-by-Step Procedure
  • Preparation: Flame-dry a Schlenk tube or reaction vial equipped with a magnetic stir bar and cool under a stream of dry nitrogen.

  • Charging: Add the 1,6-enyne substrate (0.5 mmol, 1.0 equiv) to the vial.

  • Catalyst Addition: In a glovebox or under rapid N₂ flow, add [Rh(CO)2Cl]2 (5 mol %, 9.7 mg).

    • Note: Higher loadings (up to 10 mol%) may be required for sterically hindered alkynes.

  • Solvation: Add anhydrous Toluene (5.0 mL, 0.1 M concentration). Seal the tube.

  • Reaction: Heat the mixture to 80 °C for 4–12 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc) for the disappearance of the enyne. The product usually runs slightly more polar than the starting material.

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a short pad of Celite to remove Rhodium black/residues. Rinse with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography on silica gel (typically Hexane/EtOAc 10:1 to 5:1).

Expected Yield: 75–92% Data Validation:

  • 1H NMR: Look for the disappearance of terminal/internal alkyne signals and the appearance of cyclopropane protons (typically high field,

    
     0.5–1.5 ppm) and the olefinic proton (
    
    
    
    5.5–6.5 ppm).

Protocol B: Metal-Free Radical Oxidative Cyclopropanation

Target: 3-Azabicyclo[4.1.0]heptane-2,4,5-triones Source: Adapted from Verma, A. K. et al. Chem. Commun. (2024).

Rationale

This protocol avoids expensive transition metals entirely. It utilizes a radical cascade triggered by T-butyl hydroperoxide (TBHP) and Iodine (


). It is particularly powerful for generating highly oxidized "trione" derivatives, which are valuable intermediates for further diversification (e.g., into biologically active succinimides).
Materials
  • Substrate: Aza-1,6-enyne (e.g., N-(3-phenylpropioloyl)-N-allyl-amides).

  • Oxidant: TBHP (70% in water, 3.0 equiv).

  • Reagent: Molecular Iodine (

    
    , 1.0 equiv).
    
  • Solvent: Acetonitrile (MeCN).

Step-by-Step Procedure
  • Setup: Use a standard round-bottom flask or sealed tube. Inert atmosphere is not strictly required, but consistent results are best obtained under a closed system.

  • Charging: Add the aza-1,6-enyne (0.5 mmol) and Iodine (

    
    , 127 mg, 1.0 equiv) to the flask.
    
  • Solvation: Add MeCN (3.0 mL).

  • Oxidant Addition: Add TBHP (70% aq., ~200 µL, 3.0 equiv) dropwise.

  • Reaction: Heat the mixture to 80 °C for 1–2 hours.

    • Visual Cue: The reaction mixture typically transitions from dark violet (

      
      ) to a lighter orange/brown as iodine is consumed/cycled.
      
  • Quenching: Cool to room temperature. Add saturated aq.

    
     (sodium thiosulfate) to quench any remaining iodine (color change to pale yellow/clear).
    
  • Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient).

Expected Yield: 70–85% Data Validation:

  • 13C NMR: Distinctive carbonyl peaks: Amide C=O (~165 ppm) and two Ketone C=O (~190-200 ppm).

  • HRMS: Confirm the addition of oxygen atoms (

    
     or similar depending on mechanism stoichiometry).
    

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Protocol A: Low Conversion Catalyst poisoning by N-tetherEnsure the Nitrogen is protected with an electron-withdrawing group (EWG) like Tosyl (Ts), Boc, or Ns. Free amines coordinate Rh too strongly.
Protocol A: Complex Mixture Polymerization of alkyneDilute reaction (0.05 M). Lower temperature to 60 °C and extend time.
Protocol B: Low Yield Decomposition of TBHPUse fresh TBHP. If using anhydrous TBHP in decane, yields may vary; aqueous TBHP is often preferred for radical generation here.
Protocol B: Incomplete Oxidation Insufficient IodineEnsure

is not subliming out of the vessel. Seal the tube tightly.

References

  • Michelet, V. et al. (2011).[1] Asymmetric Au-catalyzed cycloisomerization of 1,6-enynes: An entry to bicyclo[4.1.0]heptene. Beilstein Journal of Organic Chemistry, 7, 1021–1029.[1] Link

  • Kim, S. Y., & Chung, Y. K. (2010). Rhodium(I)-Catalyzed Cycloisomerization of 1,6-Enynes to Bicyclo[4.1.0]heptenes.[2][3] The Journal of Organic Chemistry, 75(4), 1281–1284.[3] Link

  • Meena, S. A., et al. (2024). Transition-metal free, radical oxidation of 1,6-enyne cyclopropanation: synthesis of aza-bicyclo[4.1.0]heptane derivatives.[5][6] Chemical Communications, 60, 9286-9289. Link

  • Miege, F., et al. (2010).[3] Synthesis of 3-Oxa- and 3-Azabicyclo[4.1.0]heptanes by Gold-Catalyzed Cycloisomerization of Cyclopropenes.[4] Organic Letters, 12(18), 4144–4147. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthetic route. We will address common challenges, offer troubleshooting solutions, and explain the fundamental chemistry behind each experimental step to improve your yield and purity.

The synthesis is typically approached as a two-step sequence:

  • Diastereoselective Cyclopropanation: A Simmons-Smith or related reaction to form the bicyclic ester from an appropriate unsaturated precursor, methyl 4-methylcyclohept-3-enecarboxylate.

  • Ester Hydrolysis: Conversion of the bicyclic ester to the final carboxylic acid product.

This guide is structured in a question-and-answer format to directly address specific issues you may encounter.

Part 1: Troubleshooting the Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a powerful method for converting alkenes into cyclopropanes.[1] However, its success is highly dependent on reagent quality and reaction conditions. The key to this step is the stereospecific formation of the cyclopropane ring, directed by the proximate ester functional group.[2]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cyclopropanation reaction has a very low yield or is not proceeding at all. What are the most likely causes?

A1: This is a common issue often traced back to the reagents or reaction environment.

  • Inactive Zinc Reagent: The organozinc carbenoid is the active cyclopropanating species. Its formation and reactivity are critical.[3]

    • Cause: The zinc-copper couple (Zn/Cu) may be poorly activated, or the diethylzinc (Et₂Zn) may have degraded due to exposure to air or moisture. The Simmons-Smith reaction is notoriously sensitive to the quality of the zinc surface.[4]

    • Solution:

      • Reagent Quality: Use freshly prepared Zn/Cu couple or high-purity, recently purchased Et₂Zn. For the Furukawa modification (Et₂Zn), ensure it is handled under strictly anhydrous and inert conditions (e.g., nitrogen or argon atmosphere).[3][5]

      • Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents (DCM or ether are common). Any moisture will rapidly quench the organozinc reagent.[6][7]

      • Activation: If using zinc dust, consider activation with ultrasound to clean the surface and improve reactivity.[4]

  • Substrate Reactivity:

    • Cause: While the alkene in methyl 4-methylcyclohept-3-enecarboxylate is reasonably nucleophilic, electron-withdrawing groups elsewhere in the molecule could potentially decrease its reactivity towards the electrophilic Simmons-Smith reagent.[2]

    • Solution: Consider using a more reactive, modified Simmons-Smith reagent. The Furukawa modification (Et₂Zn and CH₂I₂) is often more effective than the traditional Zn/Cu couple.[3][5] For particularly stubborn substrates, adding a catalytic amount of a Lewis acid might help, but this can also lead to side reactions.

Troubleshooting Flowchart: Low Cyclopropanation Yield

start Low or No Yield in Cyclopropanation reagent_check Are reagents (Et₂Zn, CH₂I₂) fresh and anhydrous? start->reagent_check glassware_check Was all glassware flame-dried and the reaction run under inert atmosphere? reagent_check->glassware_check Yes reagent_sol Solution: Use fresh, high-purity reagents. Handle Et₂Zn with extreme care. reagent_check->reagent_sol No glassware_sol Solution: Ensure rigorous anhydrous/inert techniques. glassware_check->glassware_sol No temp_check Was the reaction temperature properly controlled (e.g., 0°C to rt)? glassware_check->temp_check Yes reagent_sol->start glassware_sol->start temp_sol Solution: Monitor internal temperature. Run at 0°C initially, then allow to warm slowly. temp_check->temp_sol No success Yield Improved temp_check->success Yes temp_sol->start

Caption: Troubleshooting workflow for low-yield Simmons-Smith reactions.

Q2: I am observing a poor diastereomeric ratio (syn:anti). How can I improve the stereoselectivity?

A2: The ester group in your starting material is a directing group. The zinc atom of the Simmons-Smith reagent coordinates with the carbonyl oxygen, delivering the methylene group to the same face of the double bond (syn-directing).[8][9]

  • Cause of Low Selectivity:

    • Conformational Flexibility: The seven-membered ring of the cycloheptene precursor is conformationally flexible. Conformations that place the ester group far from the double bond will not benefit from this directing effect, leading to non-selective cyclopropanation from either face.

    • Reagent Choice: Different Simmons-Smith reagents can exhibit different levels of stereocontrol.[10][11]

  • Strategies for Improvement:

    • Lower the Temperature: Running the reaction at a lower temperature (e.g., -20 °C or 0 °C) can favor the transition state for the directed pathway, often improving the diastereomeric ratio.

    • Change the Reagent: The Charette modification, which uses Et₂Zn and CH₂I₂, often provides excellent diastereoselectivity in the presence of directing groups like esters or alcohols.[9] The choice of solvent can also play a role; less coordinating solvents may enhance the directing effect.[9]

    • Modify the Substrate: While more synthetically demanding, converting the ester to a bulkier group or a more strongly coordinating group (like an amide) prior to cyclopropanation could enhance the directing effect.

Table 1: Comparison of Common Cyclopropanation Conditions
Reagent SystemTypical SolventTemperatureKey Advantages/DisadvantagesDiastereoselectivity
Zn/Cu Couple, CH₂I₂ Diethyl EtherRoom TempAdv: Classic, inexpensive. Disadv: Activation can be inconsistent; lower reactivity.Good, but can be variable.
Et₂Zn, CH₂I₂ (Furukawa) DCM, Hexane0 °C to RTAdv: Homogeneous, more reactive and reproducible.[3] Disadv: Et₂Zn is pyrophoric.Generally Good to Excellent.
Et₂Zn, CH₂ICl (Charette) DCM0 °C to RTAdv: High reactivity and often superior stereocontrol with directing groups.[9]Often Excellent.

Part 2: Troubleshooting the Ester Hydrolysis

The final step is the hydrolysis of the methyl ester to the carboxylic acid. This can be accomplished under acidic or basic conditions. The choice of method can significantly impact yield and ease of purification.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My ester hydrolysis is incomplete, and I recover significant amounts of starting material. What should I do?

A1: This suggests the reaction has not gone to completion, which can be due to equilibrium effects or insufficient reaction time/temperature.

  • Acid-Catalyzed Hydrolysis:

    • Cause: This reaction is an equilibrium process.[12][13] If water is not present in a large excess, the reverse reaction (Fischer esterification) can compete, leading to an equilibrium mixture of ester and acid.

    • Solution: Use a large excess of water as a co-solvent with a protic solvent like methanol or a high-boiling ether like dioxane. Drive the reaction to completion by heating for an extended period.[14]

  • Base-Promoted Hydrolysis (Saponification):

    • Cause: Saponification is effectively irreversible because the final step is the deprotonation of the carboxylic acid by the base to form a carboxylate salt.[12][13] Incomplete reaction is therefore usually due to insufficient base, poor solubility, or steric hindrance.

    • Solution:

      • Stoichiometry: Use at least one full equivalent of a strong base like NaOH or LiOH. A slight excess (e.g., 1.1-1.5 equivalents) is often beneficial.

      • Solubility: The bicyclic ester may not be fully soluble in a purely aqueous base. Use a co-solvent system like THF/water or Methanol/water to ensure the mixture is homogeneous.

      • Temperature: Heating the reaction mixture (e.g., to 50-80 °C) can overcome the activation energy, especially for a somewhat sterically hindered ester.[15]

Q2: How do I effectively purify the final carboxylic acid product after workup?

A2: Purification of carboxylic acids is typically straightforward using their acidic properties.

  • Cause of Impurities: The crude product may contain unreacted ester, neutral byproducts, or residual reagents from the previous step.

  • Solution: Acid-Base Extraction

    • After the reaction, quench and dilute the mixture with an organic solvent (e.g., ethyl acetate or ether).

    • Extract the organic layer with an aqueous base (e.g., 1M NaOH or NaHCO₃). The carboxylic acid will be deprotonated and move into the aqueous layer as its carboxylate salt, while neutral impurities (like any remaining ester) will stay in the organic layer.[16][17]

    • Separate the layers. Carefully acidify the aqueous layer with a strong acid (e.g., 2M HCl) to a pH well below the pKa of the acid (typically pH 2-3).[16] The carboxylic acid will precipitate if it is a solid or can be extracted back into a fresh portion of organic solvent.

    • Dry the final organic extract over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.[6]

Overall Synthetic Workflow

sub Methyl 4-methylcyclohept- 3-enecarboxylate ester Methyl 4-Methylbicyclo[4.1.0]- heptane-3-carboxylate sub->ester Step 1: Simmons-Smith (Et₂Zn, CH₂I₂, DCM) acid 4-Methylbicyclo[4.1.0]- heptane-3-carboxylic acid ester->acid Step 2: Saponification (LiOH, THF/H₂O, then HCl)

Caption: Overall two-step synthesis of the target molecule.

Part 3: Detailed Experimental Protocols

These protocols are provided as a starting point and may require optimization for your specific setup and scale.

Protocol 1: Simmons-Smith Cyclopropanation
  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add methyl 4-methylcyclohept-3-enecarboxylate (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Inert Atmosphere: Place the flask under a nitrogen or argon atmosphere and cool to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of diethylzinc (1.5 eq, e.g., 1.0 M in hexanes) via syringe. Following this, add diiodomethane (1.5 eq) dropwise over 20-30 minutes. The internal temperature should be maintained below 5 °C during the addition.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC analysis until the starting material is consumed.[6]

  • Quenching: Carefully cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Stir vigorously for 15-20 minutes.

  • Workup: Dilute the mixture with additional DCM and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.[6]

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude methyl 4-Methylbicyclo[4.1.0]heptane-3-carboxylate, which can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Ester Hydrolysis (Saponification)
  • Setup: Dissolve the crude bicyclic ester (1.0 eq) from the previous step in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 or 4:1 ratio).

  • Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) to the solution.

  • Reaction: Stir the mixture at room temperature or heat gently to 40-50 °C for 4-12 hours. Monitor the disappearance of the starting ester by TLC.

  • Workup: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any neutral impurities.

  • Acidification & Extraction: Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 2M HCl.

  • Isolation: Extract the acidified aqueous layer three times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final carboxylic acid product.

References

  • BenchChem. (n.d.). Technical Support Center: Simmons-Smith Cyclopropanation of Dichloroalkenes.
  • Davies, S. G., Ling, K. B., Roberts, P. M., Russell, A. J., & Thomson, J. E. (2007). Diastereoselective Simmons-Smith cyclopropanations of allylic amines and carbamates. Chemical Communications, (39), 4072-4074.
  • LibreTexts. (2022, September 24). Chemistry of Esters.
  • Gais, H. J., & Lukas, K. L. (2003). Asymmetric Cyclopropanation. In Comprehensive Organic Synthesis II (Vol. 5, pp. 1-105). Wiley-VCH.
  • Royal Society of Chemistry. (2007). Diastereoselective Simmons–Smith cyclopropanations of allylic amines and carbamates.
  • Wikipedia. (n.d.). Simmons–Smith reaction.
  • Oppolzer, W. (1984). Asymmetric Cycloadditions. Angewandte Chemie International Edition in English, 23(11), 876-889.
  • Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
  • Study.com. (n.d.). Ester Hydrolysis | Overview, Procedure & Mechanism.
  • Google Patents. (n.d.). WO2014166421A1 - Hydrolysis of an ester compound.
  • Wikipedia. (n.d.). Ester hydrolysis.
  • TCI EUROPE N.V. (n.d.). Simmons-Smith Cyclopropanation Reaction.
  • Chemistry Steps. (n.d.). Ester Reactions Summary and Practice Problems.
  • Reddit. (2025, January 15). Simmons Smith troubleshooting.
  • Google Patents. (n.d.). US3709795A - Purification of carboxylic acids by chemical treatment and distillation.
  • Charette, A. B. (2004). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 1-475.
  • MDPI. (2023, July 26). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review.
  • Organic Chemistry Tutor. (2023, October 8). The Simmons-Smith Reaction & Cyclopropanation [Video]. YouTube.
  • de la Torre, A., et al. (2023). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Advanced Synthesis & Catalysis, 365, 1-8.
  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield.
  • ResearchGate. (2013, September 20). How can I purify carboxylic acid?
  • Google Patents. (n.d.). US5387713A - Process for purification of carboxylic acids.

Sources

Technical Support Center: Purification of 4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for the purification of this bicyclic carboxylic acid. The methodologies and recommendations provided herein are grounded in established chemical principles and validated through practical application.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of 4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid, providing concise and actionable answers.

Q1: What are the most common impurities I might encounter after the synthesis of 4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid?

A1: The impurities largely depend on the synthetic route. However, common contaminants include unreacted starting materials, diastereomers, and byproducts from side reactions. For instance, if the synthesis involves a cyclopropanation reaction, you might have residual olefin and carbene-related byproducts. Isomerization of the bicyclo[4.1.0]heptane ring system can also occur under certain conditions.[1][2] It is crucial to characterize the crude product thoroughly (e.g., by ¹H NMR, LC-MS) to identify the specific impurities present in your sample.

Q2: Which purification technique is generally most effective for this compound?

A2: For 4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid, a multi-step approach is often the most effective. This typically starts with an acid-base extraction to separate the acidic product from neutral and basic impurities.[3][4][5] This is followed by recrystallization , which is excellent for removing closely related impurities and diastereomers, provided a suitable solvent system can be found.[3] For challenging separations, column chromatography may be necessary.[6][7]

Q3: Can I use distillation for purification?

A3: While distillation is a powerful technique for purifying liquids, it may not be ideal for 4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid. Carboxylic acids, particularly those with higher molecular weights, tend to have high boiling points and may decompose at the required temperatures.[4] Vacuum distillation could be an option if the compound is thermally stable, but this needs to be determined experimentally on a small scale first.[4][8]

Q4: How do I choose the right solvent for recrystallization?

A4: The ideal recrystallization solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For bicyclic carboxylic acids, common solvent systems to explore include mixtures of a soluble solvent (e.g., ethyl acetate, acetone) and an anti-solvent (e.g., hexane, heptane).[3][9] It is recommended to perform small-scale solubility tests with a range of solvents and solvent mixtures to identify the optimal system for your specific product.

Q5: My compound seems to be an oil and won't crystallize. What should I do?

A5: If your product is an oil, it could be due to the presence of impurities that are inhibiting crystallization. First, ensure that the preceding purification steps, such as acid-base extraction, have been thoroughly performed to remove gross impurities. If it remains an oil, consider converting the carboxylic acid to a crystalline salt (e.g., with a suitable amine) for purification, and then regenerating the free acid. Alternatively, column chromatography can be employed to purify the oil directly.

Section 2: Troubleshooting Guide

This section provides detailed solutions to specific problems you might encounter during the purification process.

Problem 1: Low recovery after acid-base extraction.
Potential Cause Troubleshooting Step Scientific Rationale
Incomplete extraction from the organic phase. Ensure the pH of the aqueous base is sufficiently high (at least 2 pH units above the pKa of the carboxylic acid) to deprotonate the acid completely.[3] Perform multiple extractions with smaller volumes of the basic solution.The distribution of the carboxylate salt into the aqueous phase is governed by its solubility and the equilibrium of the acid-base reaction. Multiple extractions are more efficient at partitioning the compound into the aqueous layer.
Incomplete precipitation upon acidification. Acidify the aqueous layer to a pH at least 2 units below the pKa of the carboxylic acid. Chilling the solution on an ice bath can further decrease the solubility of the acid and promote precipitation.For the carboxylic acid to precipitate out of the aqueous solution, it must be in its protonated, less soluble form. Lowering the temperature reduces the kinetic energy of the molecules, favoring the formation of a crystalline lattice.
Emulsion formation during extraction. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to break the emulsion. Gentle swirling instead of vigorous shaking can also help prevent emulsion formation.Brine increases the ionic strength of the aqueous phase, which can help to break up the microscopic droplets of the organic phase that are suspended in the aqueous phase, leading to better separation.
Problem 2: Poor separation of diastereomers during column chromatography.
Potential Cause Troubleshooting Step Scientific Rationale
Inappropriate solvent system (eluent). Systematically vary the polarity of the eluent. A common starting point for carboxylic acids is a mixture of hexane and ethyl acetate, with a small percentage (0.5-1%) of acetic or formic acid added.[7]The addition of a small amount of acid to the eluent helps to keep the carboxylic acid in its protonated form, which reduces tailing on the silica gel and improves peak shape and resolution.
Overloading the column. Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load no more than 1-5% of the mass of the stationary phase.Overloading the column leads to broad, overlapping bands, making it impossible to achieve good separation of closely eluting compounds like diastereomers.
Incorrect stationary phase. If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina or reverse-phase silica (C18).Different stationary phases offer different selectivities based on their surface chemistry. Reverse-phase chromatography, which separates compounds based on hydrophobicity, can sometimes provide better resolution for isomers that are difficult to separate on normal-phase silica.
Problem 3: The recrystallized product is not pure.
Potential Cause Troubleshooting Step Scientific Rationale
Crystallization occurred too quickly. Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize yield.Slow cooling promotes the formation of a well-ordered crystal lattice, which is more effective at excluding impurities. Rapid cooling can trap impurities within the crystal structure.
Inappropriate solvent choice. Re-evaluate the recrystallization solvent. The ideal solvent should have a steep solubility curve with respect to temperature for the target compound and should either be a very good or a very poor solvent for the impurities.[3]The principle of recrystallization relies on the difference in solubility between the desired compound and the impurities in a given solvent at different temperatures.
Co-crystallization of impurities. If impurities have very similar structures and properties to the target compound, a single recrystallization may not be sufficient. A second recrystallization from a different solvent system may be necessary.Changing the solvent can alter the solubility characteristics of both the desired compound and the impurities, potentially allowing for better separation during the second crystallization.

Section 3: Experimental Workflows & Diagrams

Workflow 1: Standard Purification via Acid-Base Extraction and Recrystallization

This workflow represents the most common and often most effective initial approach to purifying 4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid.

PurificationWorkflow cluster_extraction Acid-Base Extraction cluster_recrystallization Recrystallization crude Crude Product in Organic Solvent add_base Add Aqueous Base (e.g., 1M NaOH) crude->add_base separate Separate Layers add_base->separate aqueous Aqueous Layer (Carboxylate Salt) separate->aqueous Collect organic Organic Layer (Neutral/Basic Impurities) separate->organic Discard acidify Acidify Aqueous Layer (e.g., 1M HCl) aqueous->acidify precipitate Precipitate/Extract Purified Acid acidify->precipitate dissolve Dissolve in Minimum Hot Solvent precipitate->dissolve Proceed to Recrystallization cool Slowly Cool to Room Temp dissolve->cool chill Chill in Ice Bath cool->chill filter Filter Crystals chill->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry pure_product Pure Crystalline Product dry->pure_product

Caption: Standard purification workflow for 4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid.

Workflow 2: Troubleshooting with Column Chromatography

This workflow illustrates the decision-making process and steps involved when standard purification methods are insufficient.

ChromatographyWorkflow start Impure Product (Post-Extraction or Oily) tlc TLC Analysis (Various Eluents +/- Acid) start->tlc decision Adequate Separation? tlc->decision column Prepare & Run Silica Gel Column decision->column Yes no_sep Consider Alternative Stationary Phase (e.g., Reverse Phase) decision->no_sep No collect Collect Fractions column->collect analyze Analyze Fractions (e.g., TLC, NMR) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Troubleshooting workflow utilizing column chromatography for purification.

Section 4: References

  • Bicyclo[3.2.0]heptane as a Core Structure for Conformational Locking of 1,3-Bis-Pharmacophores, Exemplified by GABA. (2017). PubMed. [Link]

  • I synthesize a compound that has 4 carboxylic groups, now I am facing a problem in purification of the compound - any thoughts?. (2014). ResearchGate. [Link]

  • General procedures for the purification of Carboxylic acids. LookChem. [Link]

  • EP0968987B1 - Derivatives of bicyclo[2.2.1]heptane, method for their production, and traction fluid. Google Patents.

  • Isolation of a Carboxylic acid. (2019). Reddit. [Link]

  • How can I purify carboxylic acid?. (2013). ResearchGate. [Link]

  • US6841713B2 - Process for preparing bicylo[2.2.1] heptane derivatives. Google Patents.

  • How to Purify Compounds. Varsity Tutors. [Link]

  • EP1254882A1 - Process for preparing bicyclo 2.2.1]heptane derivatives. Google Patents.

  • Preparation of transition metal complexes of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (C7H9CO2H) and X-ray crystal structure of [Cu2?(±)-endo-μ-O2CC7H9?4 (CH3OH)2]·2CH3OH. CentAUR. [Link]

  • Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. (2021). MDPI. [Link]

  • EP1174409A1 - Novel bicycloheptene derivatives and process for the preparation thereof. Google Patents.

Sources

Technical Support Center: Bicyclo[4.1.0]heptane Systems

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Ticket Volume: High | Current Version: 2.4 (Norcarane Protocols)

Welcome to the Bicyclo[4.1.0]heptane Support Hub

User: Chemical Biology & Medicinal Chemistry Division Subject: Managing Ring Strain & System Integrity

You are accessing the technical documentation for Bicyclo[4.1.0]heptane (Norcarane) scaffolds. While these systems offer unique 3D vectors for drug discovery (glutamate analogs, antiviral agents), they suffer from "hardware instability" due to high ring strain (~29 kcal/mol). This guide provides patches for common synthesis bugs, stability protocols, and functionalization upgrades.

System Specifications (The Hardware)

Before troubleshooting, understand the physical constraints of your molecule.

ParameterValueImplications for User
Ring Strain Energy (RSE) ~29.0 kcal/molHigh reactivity toward electrophiles; prone to acid-catalyzed "system crash" (ring opening).
Cyclopropane Bond Angles 60° (Internuclear)"Bent bonds" (Walsh orbitals) have high p-character, behaving like alkenes toward protons.
Conformation Half-Chair / BoatThe cyclohexane ring twists to accommodate the planar cyclopropane, creating distinct endo and exo faces.
Critical Failure Point C1-C6 BondThe fusion bond is the most strained and most likely to rupture under acid catalysis.
Module 1: Installation (Synthesis Protocols)

Ticket Type: Synthesis Failure | Error Code: YIELD_LOW / EXOTHERM_CRITICAL

The industry standard for "installing" the cyclopropane ring onto a cyclohexene core is the Simmons-Smith Reaction (specifically the Furukawa modification).

Diagnostic Workflow: Selecting the Right Reagent

SynthesisLogic Start Start: Cyclohexene Substrate AcidSensitive Is substrate acid-sensitive? Start->AcidSensitive DirectingGroup Is there a proximal -OH group? AcidSensitive->DirectingGroup No Furukawa Protocol A: Furukawa Mod. (Et2Zn + CH2I2) Standard & Scalable AcidSensitive->Furukawa Yes (Use mild conditions) DirectingGroup->Furukawa Yes (Chevelation control) Shi Protocol B: Shi Mod. (CF3COOZnCH2I) High Reactivity / Non-directed DirectingGroup->Shi No (Steric control only) Charette Protocol C: Charette Mod. (Bis(iodomethyl)zinc) Enantioselective potential DirectingGroup->Charette Requires Asymmetry

Figure 1: Decision matrix for selecting the optimal cyclopropanation protocol based on substrate functionality.

Standard Operating Procedure: The Furukawa Protocol

Use this patch for standard installations. It replaces the erratic Zn-Cu couple with diethylzinc.

Safety Warning: Diethylzinc (


) is pyrophoric. All transfers must occur under inert atmosphere (Ar/N2).
  • System Prep: Flame-dry a round-bottom flask under Argon. Add DCM (anhydrous) and the alkene substrate (1.0 equiv) .

  • Reagent Loading: Cool to 0 °C . Add

    
     (1.0 M in hexanes, 2.0 equiv)  dropwise.
    
    • Note: Rapid addition causes exotherms that degrade the reagent.

  • Carbenoid Formation: Add Diiodomethane (

    
    , 2.0 equiv)  dropwise.
    
    • Mechanistic Insight: This forms the active species

      
      . If the solution turns cloudy/white, the species is forming correctly.
      
  • Execution: Warm to RT and stir for 2–12 hours.

  • Quench (Critical Step): Cool to 0 °C. Quench with saturated aqueous

    
     .
    
    • Troubleshooting: If a viscous emulsion forms, add a small amount of 10% HCl (carefully!) or Rochelle's salt solution to break the zinc emulsion.

Module 2: System Integrity (Stability & Storage)

Ticket Type: Degradation | Error Code: RING_OPEN_404

The most common user complaint is the spontaneous opening of the bicyclic system. This is almost always a "software conflict" with acidic environments.

The Vulnerability: Acid-Catalyzed Ring Opening

The "bent bonds" of the cyclopropane ring have significant electron density outside the internuclear axis. Protons (


) view these bonds as nucleophiles (similar to alkenes).

RingOpening Norcarane Bicyclo[4.1.0]heptane (Intact System) Protonation Protonation of C1-C7 Bond (Corner) Norcarane->Protonation + H+ Carbocation Tertiary Carbocation Intermediate Protonation->Carbocation Bond Cleavage Rearrangement Hydride Shift / Solvent Trap Carbocation->Rearrangement Product Cycloheptene or Methyl-Cyclohexene (System Failure) Rearrangement->Product

Figure 2: The degradation pathway. Acid attack leads to carbocation formation and subsequent ring expansion or alkylation.

Troubleshooting Guide: Preventing Ring Opening
SymptomProbable CauseCorrective Action (The Fix)
Product decomposes on Silica Column Silica gel is slightly acidic (

).
Buffer the Silica: Pre-treat the column with 1%

(Triethylamine) in hexanes before loading your sample.
Reaction turns black/tarry Strong Lewis Acid used (e.g.,

,

).
Downgrade Acid Strength: Switch to milder Lewis acids like

or dilute Bronsted acids if functionalization is required.
NMR shows alkene signals Spontaneous rearrangement during workup.Avoid HCl Quench: Use saturated Rochelle’s salt (Potassium Sodium Tartrate) or

for workups. Never use strong mineral acids.
Module 3: Upgrades (Functionalization & Stereocontrol)

Ticket Type: Feature Request | Subject: Controlling 3D Geometry

Users often struggle to install the cyclopropane on the correct face of the molecule.

1. The "Concave/Convex" Rule (Steric Control)

In the absence of directing groups, the reagent will approach from the convex face (the less hindered side).

  • Result: The cyclopropane forms trans to the bulky substituents on the cyclohexane ring.

2. The "Anchor" Effect (Directing Groups)

If you have an allylic hydroxyl (-OH) group, the Zinc reagent will coordinate to the oxygen before delivering the methylene group.

  • Result: The cyclopropane forms cis to the hydroxyl group (Syn-direction), overriding steric hindrance.[1]

  • Protocol Adjustment: Use the standard Furukawa conditions. The coordination is fast and robust.

FAQ (Frequently Asked Questions)

Q: Can I use diazomethane (


) instead of the Zinc reagent? 
A:  You can, using Palladium (Pd) or Rhodium (Rh) catalysis. However, this is considered a "Legacy Protocol." It carries high safety risks (explosion/toxicity) and often yields mixtures of C-H insertion byproducts. Stick to Simmons-Smith (Zinc carbenoids) for cleaner "installations" unless the substrate is sterically impossible to access.

Q: My bicyclo[4.1.0]heptane is a liquid. Can I distill it? A: Proceed with extreme caution. While the parent hydrocarbon (norcarane) boils at ~116°C, substituted derivatives may undergo thermal rearrangement (retro-disrotatory opening) at temperatures >150°C. Recommendation: Vacuum distillation at lower temperatures (<100°C) is safer.

Q: How do I verify the ring is intact using NMR? A: Check the High-Field Region (0.0 – 1.0 ppm).

  • Proton (

    
    ):  Look for the distinctive "upfield" signals of the cyclopropyl protons, typically between 
    
    
    
    -0.2 and 0.8 ppm.
  • Carbon (

    
    ):  The bridgehead carbons usually appear around 
    
    
    
    10–20 ppm, significantly upfield from standard alkyl carbons.
References
  • Strain Energy Data

    • NIST Chemistry WebBook, SRD 69.[2][3] "Bicyclo[4.1.0]heptane Thermochemistry." National Institute of Standards and Technology. Link

  • Simmons-Smith Mechanism & Modifications

    • Charette, A. B., & Beauchemin, A. (2001). "Simmons-Smith Cyclopropanation Reaction."[1][4] Organic Reactions.[1][5][6][7] Link

  • Stereocontrol via Directing Groups: Winstein, S., & Sonnenberg, J. (1961). "Homoconjugation and homoaromaticity." Journal of the American Chemical Society. (Foundational work on bicyclic orbital overlaps).
  • Acid-Catalyzed Ring Opening: Wiberg, K. B. (1986). "The structure and energetics of small ring compounds." Accounts of Chemical Research. (Detailed analysis of bent bonds and reactivity).

Sources

Technical Support Center: Solvent Effects on the Stereoselectivity of Cyclopropanation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with stereoselectivity in cyclopropanation reactions. Here, we will explore the critical role of solvents in directing diastereomeric and enantiomeric outcomes, providing you with actionable FAQs, troubleshooting guides, and in-depth mechanistic insights to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: My cyclopropanation is giving a poor diastereomeric ratio (d.r.). Could the solvent be the primary cause?

A: Absolutely. The solvent is a crucial parameter that can profoundly influence the diastereoselectivity of a cyclopropanation reaction. Its effects are multifaceted and often tied to the specific mechanism of the reaction (e.g., Simmons-Smith, transition-metal catalyzed decomposition of diazo compounds, or Michael-initiated ring closure).

Key solvent properties to consider are:

  • Coordinating Ability: Solvents capable of coordinating to a metal catalyst (like THF or ethers) can alter the steric and electronic environment of the catalyst's active site. This can either enhance or disrupt the desired stereochemical communication between the catalyst, carbene precursor, and substrate. In many zinc-mediated cyclopropanations, such as the Simmons-Smith reaction, non-complexing solvents are preferred as they lead to a more electrophilic and reactive reagent.[1][2] For instance, a reaction that yields a 50:50 mixture of diastereomers in ether might produce an 86:14 ratio in a less coordinating solvent.[2]

  • Polarity: Solvent polarity can influence the stability of the transition state. A more polar solvent might stabilize a more polar transition state, potentially favoring one diastereomeric pathway over another. However, the effect is highly system-dependent. For some dirhodium catalysts, non-polar hydrocarbon solvents have been shown to provide higher levels of asymmetric induction.[3]

  • Steric Bulk: While less commonly the dominant factor, the size and shape of solvent molecules can influence the approach of reactants to the catalytic center, though this is often secondary to electronic and coordinating effects.

A recent study on the cyclopropanation of enesulfinamides highlighted that while solvents like 1,2-dichloroethane, dichloromethane, and diethyl ether gave similar results, the coordinating solvent tetrahydrofuran (THF) completely suppressed the reaction, underscoring the importance of using non- or low-complexing solvents in that specific system.[4]

Q2: I'm using a well-established chiral catalyst for an asymmetric cyclopropanation, but the enantiomeric excess (e.e.) is much lower than reported. How can solvent choice help?

A: This is a common and frustrating issue. When a reliable chiral catalyst underperforms, the solvent environment is one of the first places to troubleshoot. The solvent can impact enantioselectivity in several ways:

  • Catalyst Aggregation: In non-polar solvents, some catalysts may aggregate, leading to different active species with lower enantioselectivity. A more polar or coordinating solvent might prevent this aggregation, maintaining the monomeric, highly selective catalytic species.

  • Ligand Conformation and Flexibility: The solvent can influence the conformation of the chiral ligand bound to the metal center.[3] A solvent that "locks" the ligand into its optimal stereodirecting conformation can lead to a significant boost in e.e. For example, the unique solvent 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to have a profound, positive effect on the enantioselectivity of certain rhodium-catalyzed cyclopropanations, in some cases inverting the sense of asymmetric induction or dramatically improving e.e. values compared to standard solvents like dichloromethane (DCM).[3]

  • Solvent-Substrate Interactions: Solvents can form hydrogen bonds or other non-covalent interactions with the substrate, altering its effective shape and how it is presented to the chiral catalyst.

If you are experiencing low e.e., a systematic solvent screen is highly recommended. (See Troubleshooting Guide 1).

Q3: What's the mechanistic difference between how a coordinating and a non-coordinating solvent influences a Simmons-Smith reaction?

A: The distinction is critical and relates to the nature of the active zinc carbenoid species.

  • Non-Coordinating Solvents (e.g., Hexane, Dichloromethane): In these solvents, the zinc carbenoid (e.g., from Et₂Zn and CH₂I₂) is more "naked" and thus more electrophilic.[1][2] This high electrophilicity makes it very reactive, which is particularly useful for less nucleophilic alkenes.[1][2] For substrates with a directing group like an allylic alcohol, the zinc reagent can coordinate strongly with the hydroxyl group, leading to a well-defined transition state and high diastereoselectivity (often syn).[1][2] This chelation control is most effective when the solvent itself doesn't compete for coordination sites on the zinc atom.

  • Coordinating Solvents (e.g., Diethyl Ether, THF): These solvents can coordinate to the zinc center of the carbenoid. This has two main consequences:

    • Reduced Electrophilicity: The reagent becomes less reactive because the zinc's Lewis acidity is tempered by the solvent.

    • Disruption of Chelation: The solvent molecules can compete with the substrate's directing group (like a hydroxyl) for coordination to the zinc.[1] This disrupts the organized, chelated transition state, often leading to a significant drop in diastereoselectivity.[1] For example, a high syn selectivity observed in hexane can drop dramatically to nearly 1:1 if ether is used as the solvent.[1]

The following diagram illustrates this concept:

G cluster_0 Non-Coordinating Solvent (e.g., Hexane) cluster_1 Coordinating Solvent (e.g., THF) NC_Substrate Allylic Alcohol (Substrate) NC_TS Organized, Chelated Transition State NC_Substrate->NC_TS Strong Chelation NC_Reagent Et₂Zn / CH₂I₂ (Zinc Carbenoid) NC_Reagent->NC_TS NC_Product High d.r. (syn-Cyclopropane) NC_TS->NC_Product C_Substrate Allylic Alcohol (Substrate) C_TS Disrupted Transition State C_Substrate->C_TS Weak/No Chelation C_Reagent Et₂Zn / CH₂I₂ + THF (Solvated Carbenoid) C_Reagent->C_TS Solvent Competition C_Product Low d.r. (syn/anti Mixture) C_TS->C_Product

Caption: Solvent effect in Simmons-Smith reaction.

Troubleshooting Guides & Protocols

Guide 1: Systematic Solvent Screening for Stereoselectivity Optimization

When troubleshooting poor stereoselectivity (d.r. or e.e.), a systematic and broad solvent screen is the most effective approach. Do not limit your screen to chemically similar solvents.

Objective: To identify a solvent that improves the stereochemical outcome of a cyclopropanation reaction.

Protocol:

  • Solvent Selection: Choose a diverse set of at least 6-8 solvents covering a range of properties. Ensure all solvents are anhydrous and of high purity.

    • Non-Polar, Non-Coordinating: Hexane, Toluene

    • Halogenated: Dichloromethane (DCM), 1,2-Dichloroethane (DCE)

    • Ethereal (Coordinating): Diethyl Ether (Et₂O), Tetrahydrofuran (THF), Methyl tert-butyl ether (MTBE)[4]

    • Polar Aprotic: Acetonitrile (MeCN), Dimethylformamide (DMF) - Use with caution, may interfere with some catalysts.

    • Specialty/Highly Polar: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) - Known to have dramatic effects on rhodium catalysis.[3]

  • Experimental Setup (Parallel Reaction):

    • Use a parallel synthesis platform or a series of identical reaction vials equipped with stir bars.

    • To each vial, add your substrate and catalyst under an inert atmosphere (e.g., Argon or Nitrogen).

    • Add the precise volume of the respective solvent to each vial to ensure identical concentrations.

    • Initiate all reactions simultaneously by adding the carbene precursor (e.g., diazo compound solution or Simmons-Smith reagents). Ensure the temperature is controlled and identical for all reactions.

  • Monitoring and Analysis:

    • Allow the reactions to proceed for a fixed amount of time.

    • Quench all reactions identically.

    • Take an aliquot from each crude reaction mixture.

    • Analyze the stereoselectivity using an appropriate method:

      • For Diastereoselectivity: ¹H NMR spectroscopy of the crude mixture.

      • For Enantioselectivity: Chiral HPLC or SFC analysis.

  • Data Evaluation: Tabulate the results to clearly identify trends.

Sample Data Table:

EntrySolventPolarity IndexCoordinating AbilityConversion (%)d.r. (syn:anti)e.e. (%)
1Hexane0.1Low9515:192
2Toluene2.4Low9812:188
3DCM3.1Low>9910:185
4Et₂O2.8High903:165
5THF4.0High5N/AN/A
6HFIP~8.0H-Bond Donor>9914:1>99

This table illustrates hypothetical data from a screen, showing how a non-coordinating solvent (Hexane) or a specialty solvent (HFIP) can provide superior stereocontrol compared to coordinating ethers.

Guide 2: Diagnosing Catalyst Deactivation vs. Poor Selectivity

Sometimes, a change in solvent leads to a complete loss of reactivity. This may not be a selectivity issue but rather a catalyst deactivation problem.

Workflow for Diagnosis:

G start Low Yield or No Reaction in New Solvent q1 Is the solvent known to coordinate strongly to metals? (e.g., THF, MeCN, DMF) start->q1 path1 Potential Ligand Displacement or Catalyst Inhibition q1->path1 Yes q2 Does the solvent have active protons or impurities? (e.g., wet solvent, alcohols) q1->q2 No sol1 Troubleshooting: 1. Switch to a less coordinating solvent. 2. Increase catalyst loading (not ideal). 3. Use a catalyst with more robust ligands. path1->sol1 path2 Potential Catalyst Decomposition or Reagent Quenching q2->path2 Yes end_node Issue may be related to other parameters (temp, substrate, etc.) q2->end_node No sol2 Troubleshooting: 1. Use freshly distilled or anhydrous grade solvent. 2. Add molecular sieves to the reaction. path2->sol2

Caption: Diagnosing solvent-induced reaction failure.

References
  • Lebel, H., Marcoux, J.-F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050. [Link]

  • Wang, Z., et al. (2024). Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. Organic Letters, 26(13), 2939-2944. [Link]

  • Dyson, P. J., & Jessop, P. G. (2016). Solvent effects in catalysis: rational selection of solvents for homogeneous catalytic reactions. Catalysis Science & Technology, 6(10), 3313-3326. This is a conceptual reference for the general principles discussed.
  • Charette, A. B., & Beauchemin, A. (2003). Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA. [Link]

  • Caputo, T., et al. (2022). Application of Biobased Solvents in Asymmetric Catalysis. Molecules, 27(19), 6701. [Link]

  • García, J. I., et al. (2024). Optimizing an Organocatalyzed Process in an Undergraduate Laboratory: A Solvent Screening. Journal of Chemical Education. [Link]

  • Varela-Alcaide, V., et al. (2022). HFIP Solvent Effects on Enantioselectivity of Dirhodium Tetracarboxylate-Catalyzed Cyclopropanation. ChemRxiv. [Link]

Sources

byproduct formation in dihalocarbene addition to cyclohexenes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Byproduct Formation & Process Optimization Audience: Senior Chemists & Process Engineers

Introduction: The Interfacial Battleground

Welcome to the CarbeneTech technical support hub. You are likely here because your dihalocarbene addition to cyclohexene—theoretically a textbook reaction—is failing to meet yield or purity specifications.

The synthesis of 7,7-dihalobicyclo[4.1.0]heptane is not a simple bulk reaction; it is a chaotic competition occurring at a microscopic interface. The primary failure mode in this chemistry is rarely "lack of reactivity," but rather loss of carbene control .

When


 (dihalocarbene) is generated, it faces a binary choice:
  • The Productive Path: Diffuse into the organic phase and cycloadd to cyclohexene.

  • The Destructive Path: React with water (Hydrolysis) or itself (Polymerization/Tars).

This guide provides the diagnostic logic to force the carbene down the productive path.

Module 1: Diagnostic Flowchart

Use this decision tree to identify the root cause of your impurity profile.

DiagnosticTree Start Start: Analyze Reaction Profile CheckYield Is Yield < 50%? Start->CheckYield CheckByproducts Identify Major Byproduct CheckYield->CheckByproducts Yes Hydrolysis Observation: Gas Evolution (CO) & Formate in Aqueous Phase CheckByproducts->Hydrolysis Missing Mass? Tars Observation: Dark/Black Precipitate (Polymerization) CheckByproducts->Tars Insoluble Solids? Insertion Observation: Allylic C-H Insertion (Non-cyclopropane isomer) CheckByproducts->Insertion Wrong NMR/GC Peak? Sol_Hydrolysis Fix: Increase Stirring (RPM) Check Catalyst Lipophilicity Hydrolysis->Sol_Hydrolysis Sol_Tars Fix: Reduce Temp Dilute Organic Phase Tars->Sol_Tars Sol_Insertion Fix: Switch Halogen (Cl vs Br) Lower Temp Insertion->Sol_Insertion

Caption: Diagnostic logic for identifying the root cause of yield loss based on observed byproduct profile.

Module 2: Critical Troubleshooting & Mechanisms

Issue A: The "Wet Carbene" (Hydrolysis)

Symptom: Low yield, rapid consumption of Haloform (


), vigorous gas evolution (CO), but little product.
Mechanism: 
The Makosza interfacial mechanism relies on the Phase Transfer Catalyst (PTC) to protect the trichloromethyl anion (

). If the catalyst is inefficient or the stirring is too slow, the carbene is generated in (or near) the aqueous phase.

Corrective Actions:

  • Agitation is Chemical, Not Physical: In PTC, stirring speed defines the interfacial surface area. You must operate in the kinetic regime (usually >800 RPM for lab scale). If the interface is too small, the transfer of anions stalls, allowing hydrolysis to compete.

  • Catalyst Selection: Ensure your catalyst (e.g., TEBA - Benzyltriethylammonium chloride) has the correct lipophilicity. If the catalyst is too hydrophilic, it stays in the water, generating carbene where it immediately hydrolyzes.

  • Water Trace: While the reaction uses aqueous NaOH, the organic phase must not be an emulsion.

Issue B: The "Black Tar" (Polymerization)

Symptom: Reaction mixture turns opaque black; viscous sludge forms; difficult workup. Mechanism: Dihalocarbenes are electrophiles.[1][2] If the concentration of cyclohexene (the nucleophile) is locally low, or if the temperature is too high, the carbene reacts with itself or the product, leading to oligomerization.



Corrective Actions:

  • Dilution: Do not run neat unless necessary. Use excess cyclohexene or a non-polar solvent (DCM/Pentane) to ensure every carbene immediately encounters a double bond.

  • Temperature Control: Polymerization has a higher activation energy than cyclopropanation. Keep the reaction between 0°C and 40°C.

  • Induction Period Danger: A common cause of tar is adding all reagents, seeing no reaction, heating it up, and then having a "runaway" exotherm that chars the material. Always wait for the induction period to pass before applying heat.

Issue C: Allylic Insertion (Selectivity)

Symptom: GC/NMR shows a product with the correct mass but wrong retention time/shift. Mechanism: Cyclohexene possesses allylic protons. A highly energetic carbene can insert into the C-H bond rather than the C=C bond.

  • Cyclopropanation (Major): Kinetic product.

  • Insertion (Minor): Competes when the double bond is sterically hindered or the carbene is "hot" (generated thermally rather than catalytically).

Corrective Actions:

  • Switch Methods: The Doering-Hoffmann (T-BuOK/Pentane) method is colder and often more selective than high-temp PTC if insertion is a problem.

  • Halogen Effect: Dibromocarbene (

    
    ) is generally more selective for cyclopropanation than the more reactive dichlorocarbene (
    
    
    
    ).

Module 3: Method Comparison Data

Select the generation method based on your tolerance for byproducts.

MethodReagentsPrimary RiskTypical YieldNotes
Makosza (PTC)

, 50% NaOH, TEBA
Hydrolysis 75-90%Industry standard. Scalable. Requires high shear mixing.
Doering-Hoffmann

, KOtBu, Pentane
C-H Insertion 50-65%Anhydrous conditions required. "Hotter" carbene.
Seyferth Reagent

Mercury Toxicity 80-95%Extremely clean (neutral conditions), but toxic byproducts.
Sodium Trichloroacetate

, Glyme
Decarboxylation 60-80%Thermal generation. Good for acid-sensitive substrates.

Module 4: Standardized Protocol (Makosza PTC)

Objective: Synthesis of 7,7-dichlorobicyclo[4.1.0]heptane with minimized hydrolysis.

Reagents:

  • Cyclohexene (20 mL, 0.20 mol)

  • Chloroform (20 mL, 0.25 mol) [Excess to account for hydrolysis]

  • 50% NaOH (40 mL)

  • TEBA (Benzyltriethylammonium chloride) (0.4 g, 1 mol%)

Protocol:

  • Setup: Use a 3-neck flask with a mechanical stirrer (overhead), reflux condenser, and thermometer. Magnetic stirring is often insufficient for this biphasic reaction.

  • Phase 1 (Organic): Charge Cyclohexene, Chloroform, and TEBA. Stir to dissolve catalyst.

  • Phase 2 (Initiation): Add 50% NaOH dropwise while stirring vigorously.

    • Checkpoint: Monitor temperature.[3] An exotherm indicates reaction start. If no exotherm after 10 min, gently warm to 30°C to trigger initiation.

  • Reaction: Maintain temperature at 40-45°C (using water bath if exotherm is high). Stir at maximum RPM for 3-4 hours.

    • Validation: Monitor CO evolution. A slow, steady bubble is normal (minor hydrolysis). A violent froth indicates loss of control.

  • Quench: Pour mixture into 200mL ice water.

  • Workup: Extract with DCM. Wash organic phase with dilute HCl (removes amines) then water. Dry over

    
    .
    
  • Purification: Distillation (bp ~196-198°C). Do not overheat pot residue to avoid rearrangement.

Module 5: Mechanistic Pathway Diagram

Understanding the pathway allows you to manipulate the kinetics.

ReactionPathways CHCl3 CHCl3 (Org) CCl3_Interface CCl3- (Interface) CHCl3->CCl3_Interface NaOH (aq) CCl2_Org :CCl2 (Carbene) (Organic Phase) CCl3_Interface->CCl2_Org Q+ Transport (-Cl-) Hydrolysis Hydrolysis (CO + Formate) (Byproduct) CCl3_Interface->Hydrolysis Contact with H2O (Slow Stirring) Product 7,7-dichlorobicyclo[4.1.0]heptane (Target) CCl2_Org->Product + Cyclohexene (Fast) Polymer Tars/Polymers (Byproduct) CCl2_Org->Polymer Low Substrate Conc. (Side Rxn) Cyclohexene Cyclohexene

Caption: Kinetic competition between phase transfer, cyclopropanation, and byproduct formation.

References

  • Makosza, M., & Wawrzyniewicz, M. (1969). Reactions of organic anions. XXIV. Catalytic method for preparation of dichlorocyclopropane derivatives in aqueous medium.[4][5][6] Tetrahedron Letters, 10(53), 4659–4662.

  • Dehmlow, E. V. (1974). Phase-Transfer Catalyzed Two-Phase Reactions in Preparative Organic Chemistry. Angewandte Chemie International Edition, 13(3), 170–179.

  • Doering, W. v. E., & Hoffmann, A. K. (1954).[3][7][8] The Addition of Dichlorocarbene to Olefins.[1][4][5][8][9][10][11] Journal of the American Chemical Society, 76(23), 6162–6165.[3][8]

  • Starks, C. M. (1971).[4] Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199.

Sources

Validation & Comparative

Definitive Guide: Chiral HPLC Method Development for 4-Methylbicyclo[4.1.0]heptane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the stereochemical resolution of 4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid , a conformationally restricted scaffold often utilized in the synthesis of metabotropic glutamate receptor (mGluR) ligands and peptidomimetics. Due to the fused cyclopropane-cyclohexane ring system and two substituents, this molecule presents a complex stereochemical challenge involving potential enantiomers and diastereomers (cis/trans relationships).

This guide compares three distinct chromatographic approaches: Immobilized Amylose (Method A) , Coated Cellulose (Method B) , and Brush-Type (Method C) . We prioritize the Immobilized Amylose method for its superior solvent versatility and resolution of structurally rigid bicyclic acids.

Part 1: Strategic Method Comparison

The separation of bicyclic carboxylic acids requires balancing hydrogen bonding capabilities (for recognition) with steric discrimination (for the rigid bicyclic core).

Comparative Analysis of Chiral Stationary Phases (CSPs)
FeatureMethod A: Immobilized Amylose (Recommended)Method B: Coated Cellulose (Legacy)Method C: Pirkle-Type (Whelk-O 1) (Specific)
Column Chemistry Amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK IA)Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALCEL OD-H)(3R,4S)-Whelk-O 1 (Synthetic Brush)
Primary Interaction H-bonding,

-

stacking, Inclusion complex
H-bonding,

-

stacking

-

interaction, Dipole stacking
Mobile Phase Mode Normal Phase (NP) or Polar OrganicNormal Phase (Strict)Normal Phase or Reversed Phase
Resolution (

)
High (

) for rigid bicyclics
Moderate (

)
High for aromatic derivatives; Low for aliphatic
Sample Solubility Excellent (Can use DCM/THF)Limited (Hexane/Alcohol only)Excellent
Acid Tolerance High (with TFA additive)Moderate (requires care)Excellent (Robust)
Best For Free acid & Methyl ester Methyl ester primarilyFree acid (if

-acidic group present)
Expert Insight: Why Method A Wins

For 4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid , the rigid "bridge" structure fits well into the helical grooves of the amylose polymer. The immobilized version (IA) is critical because the free acid often requires stronger solvents (like dichloromethane or ethyl acetate) to prevent tailing and ensure solubility, which would strip a coated phase (Method B).

Part 2: Experimental Protocols

Method A: The Gold Standard (Immobilized Amylose)

Objective: Baseline separation of all stereoisomers with maximum loadability for potential semi-prep scaling.

1. Chromatographic Conditions
  • Column: CHIRALPAK IA-3 (3 µm, 4.6 x 150 mm)

  • Mobile Phase: n-Hexane / Ethanol / Trifluoroacetic Acid (TFA)

  • Ratio: 90 : 10 : 0.1 (v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV @ 210 nm (Carboxyl group absorbance) & 230 nm

  • Injection Volume: 5-10 µL

2. Sample Preparation (Critical Step)
  • Solvent: Dissolve 1 mg of sample in 1 mL of Ethanol/Hexane (50:50) .

  • Additives: If the sample is the free acid, ensure the sample solvent contains 0.1% TFA to prevent peak fronting/splitting due to ionization mismatch.

  • Filtration: 0.45 µm PTFE syringe filter.

3. System Suitability Criteria (Self-Validating)
  • Tailing Factor (

    
    ): 
    
    
    
    (Adjust TFA if
    
    
    ).
  • Resolution (

    
    ): 
    
    
    
    between closest eluting enantiomers.
  • Capacity Factor (

    
    ):  First peak should elute at 
    
    
    
    to avoid solvent front interference.
Method B: The Orthogonal Approach (Chlorinated Cellulose)

Objective: Use when Method A shows co-elution of diastereomers.

  • Column: CHIRALPAK IC (Immobilized Cellulose tris(3,5-dichlorophenylcarbamate))

  • Mobile Phase: n-Hexane / Isopropanol / TFA (85 : 15 : 0.1)

  • Mechanism: The chloro-substituents alter the chiral groove shape, often resolving structural isomers (cis vs. trans) that co-elute on the amylose phase.

Part 3: Visualization & Logic

Decision Tree: Method Selection for Bicyclic Acids

The following diagram illustrates the logical flow for selecting the optimal separation strategy based on the specific derivative (Acid vs. Ester) and sample matrix.

MethodSelection Start Start: 4-Methylbicyclo[4.1.0] heptane-3-carboxylic acid FormCheck Is the sample Free Acid or Methyl Ester? Start->FormCheck FreeAcid Free Acid FormCheck->FreeAcid Ester Methyl Ester FormCheck->Ester Solubility Solubility Check: Soluble in Hexane/Alcohol? FreeAcid->Solubility MethodA Method A: Chiralpak IA (Hex/EtOH/TFA) Ester->MethodA Complex Mix MethodB Method B: Chiralcel OD-H (Hex/IPA) Ester->MethodB Standard Solubility->MethodA Yes MethodC Method C: Chiralpak IA (MTBE/DCM/TFA) Solubility->MethodC No (Requires DCM) Optimize Final Validated Method MethodA->Optimize Adjust TFA% MethodC->Optimize Adjust DCM%

Caption: Logical workflow for selecting the stationary phase based on analyte form and solubility profiles.

Stereochemical Resolution Pathway

The separation of this molecule involves resolving both geometric isomers (cis/trans relative to the ring) and optical isomers (enantiomers).

SeparationLogic Mixture Racemic Diastereomer Mix (4 Isomers) ColInteraction CSP Interaction (Amylose Helical Groove) Mixture->ColInteraction GeoSep Diastereomer Separation (Cis vs Trans) ColInteraction->GeoSep Shape Selectivity EnantioSep Enantiomer Separation (R,R vs S,S) GeoSep->EnantioSep Chiral Recognition Peak1 Peak 1: (1R,3R,4R) Fastest Elution EnantioSep->Peak1 Peak2 Peak 2: (1S,3S,4S) EnantioSep->Peak2 Peak3 Peak 3: (1R,3S,4R) EnantioSep->Peak3 Peak4 Peak 4: (1S,3R,4S) Slowest Elution EnantioSep->Peak4

Caption: Theoretical elution order mechanism. Diastereomers typically separate by shape first, followed by enantiomeric resolution.

Part 4: Troubleshooting & Optimization

Peak Tailing on Free Acid
  • Cause: Secondary interactions between the carboxyl proton and residual silanols on the silica support.

  • Solution: Increase TFA concentration from 0.1% to 0.2% . Alternatively, switch to a "hybrid" mobile phase using Hexane/Ethyl Acetate/TFA (50:50:0.1) on an Immobilized IA column.

Poor Solubility
  • Issue: Bicyclic acids can be crystalline and hard to dissolve in pure hexane.

  • Solution: Use the Immobilized (IA/IC) columns. These allow you to dissolve the sample in 100% Dichloromethane (DCM) and inject small volumes, or use a mobile phase containing 10-20% DCM or MTBE, which is forbidden on coated columns (OD/AD).

Detection Limits
  • Issue: Lack of strong chromophores (only carbonyl).

  • Solution: If UV @ 210 nm is insufficient, use a Refractive Index (RI) detector (isocratic only) or derivatize to the p-bromophenacyl ester to introduce a strong UV tag (UV @ 254 nm).

References

  • Daicel Corporation. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH, IJ, IK, IM. Retrieved from [Link]

  • Sigma-Aldrich. 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, methyl ester (Analog Reference). PubChem Database. Retrieved from [Link]

  • Regis Technologies. Chiral Application Guide: Separation of Carboxylic Acids on Whelk-O 1. Retrieved from [Link]

  • Phenomenex. Chiral HPLC Method Development Guide: Strategies for Acidic Compounds. Retrieved from [Link]

A Senior Application Scientist's Guide to NMR Analysis for Determining Stereochemistry of Cyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the precise determination of the three-dimensional structure of cyclic compounds is a critical step. The stereochemistry of a molecule dictates its biological activity, physical properties, and potential therapeutic applications. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful and versatile tool for elucidating the intricate stereochemical details of cyclic systems in solution.

This guide provides an in-depth comparison of key NMR techniques for stereochemical assignment of cyclic compounds. Moving beyond a simple listing of methods, we will delve into the underlying principles, the rationale behind experimental choices, and provide actionable, field-proven protocols. Our focus is on empowering you to not only select the appropriate experiment but also to execute it with confidence and interpret the results with a high degree of scientific rigor.

The Challenge of Cyclic Systems: Conformation and Configuration

Cyclic compounds present a unique challenge due to their conformational flexibility. The relative orientation of substituents (configuration) is intertwined with the puckering and twisting of the ring system (conformation). A comprehensive stereochemical analysis, therefore, requires tools that can probe both through-bond and through-space atomic interactions.

Core NMR Techniques for Stereochemical Elucidation

Our exploration will focus on three pillars of NMR-based stereochemical analysis:

  • Nuclear Overhauser Effect (NOE) Spectroscopy: Probing through-space proximity to establish relative stereochemistry.

  • J-Coupling (Scalar Coupling) Analysis: Utilizing through-bond interactions to define dihedral angles and conformational preferences.

  • Residual Dipolar Couplings (RDCs): Providing long-range orientational restraints for a global view of molecular shape.

Nuclear Overhauser Effect (NOE): Mapping Spatial Proximity

The NOE is a phenomenon where the saturation of one nuclear spin population leads to a change in the signal intensity of another spatially close nucleus.[1][2] This through-space interaction is independent of the number of bonds separating the nuclei and is exquisitely sensitive to internuclear distance, typically effective up to 5 Å.[2][3] Consequently, NOE-based experiments are indispensable for determining the relative configuration of substituents on a cyclic framework.

Choosing Your NOE Experiment: A Comparative Analysis

The two most common 2D NOE experiments are NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy).[4][5] The choice between them is primarily dictated by the molecular weight of the compound and the magnetic field strength of the spectrometer.[5]

Parameter NOESY (Nuclear Overhauser Effect Spectroscopy) ROESY (Rotating-frame Overhauser Effect Spectroscopy)
Principle Measures NOE in the laboratory frame.[1]Measures NOE in a "rotating frame" using a spin-lock field.[5]
Optimal Molecular Weight Small molecules (< 700 Da) and large molecules (> 2000 Da).[6]Intermediate-sized molecules (~700-2000 Da) where the NOE for NOESY approaches zero.[6][7]
Sign of Cross-Peaks Positive for small molecules, negative for large molecules.[5]Always positive, and out of phase with the diagonal.[5][6]
Artifacts Can be complicated by spin diffusion in large molecules, where the NOE is relayed between protons.Susceptible to TOCSY artifacts (through-bond correlations) which can be minimized with specific pulse sequences.[6] Also shows exchange peaks (EXSY) which can be useful but also a source of confusion.[7]

Expert Insight: For most small to medium-sized cyclic organic molecules encountered in drug discovery, a NOESY experiment is the initial go-to. However, if you observe weak or no NOE cross-peaks for a molecule in the ~700-1500 Da range, a ROESY experiment is the logical next step.

Experimental Workflow and Protocol: 2D NOESY

The following provides a generalized workflow for acquiring and interpreting 2D NOESY data.

NOESY_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Prepare a high-purity sample (1-5 mg) in a deuterated solvent. Degas Thoroughly degas the sample to remove dissolved oxygen. Prep->Degas Acquire_1H Acquire a standard 1H NMR spectrum. Degas->Acquire_1H Setup_NOESY Set up the 2D NOESY experiment. Key parameter: mixing time (tm). Acquire_1H->Setup_NOESY Acquire_NOESY Acquire the 2D NOESY spectrum. Setup_NOESY->Acquire_NOESY Process Process the 2D data (Fourier transform, phasing). Acquire_NOESY->Process Analyze Analyze cross-peaks: correlate protons that are close in space. Process->Analyze Model Build a 3D model consistent with the NOE restraints. Analyze->Model

Caption: A streamlined workflow for a 2D NOESY experiment.

Detailed 2D NOESY Protocol:

  • Sample Preparation:

    • Dissolve 1-5 mg of the purified cyclic compound in 0.5-0.6 mL of a high-quality deuterated solvent.

    • Causality: High purity is essential to avoid interfering signals.

    • Filter the solution to remove any particulate matter.

    • Crucial Step: Degas the sample by bubbling an inert gas (e.g., argon or nitrogen) through it for several minutes or by using freeze-pump-thaw cycles. Dissolved paramagnetic oxygen can significantly quench the NOE effect.[6]

  • Initial 1H NMR:

    • Acquire a standard high-resolution 1D ¹H NMR spectrum.

    • Causality: This is necessary for referencing, checking sample integrity, and determining the appropriate spectral width for the 2D experiment.

  • 2D NOESY Acquisition:

    • Load a standard NOESY pulse sequence.

    • Key Parameter - Mixing Time (tm): This is the period during which the NOE builds up.[5]

      • For small molecules, a good starting point is the T1 relaxation time of the protons of interest (typically 0.5-1.5 seconds).

      • It is often beneficial to run a series of NOESY experiments with varying mixing times (e.g., 300 ms, 600 ms, 1 s) to monitor the build-up of NOE cross-peaks.

    • Set the number of scans and increments based on the sample concentration and desired resolution.

  • Data Processing and Interpretation:

    • Process the acquired data using appropriate window functions, followed by Fourier transformation and careful phasing.

    • Identify cross-peaks that are off the diagonal. A cross-peak between proton A and proton B indicates that they are spatially proximate.

    • Correlate the observed NOEs with a 3D model of the molecule to confirm or assign the relative stereochemistry. For example, in a cyclohexane derivative, a strong NOE between two protons in a 1,3-diaxial relationship is a classic indicator of their relative orientation.

J-Coupling Analysis: Deciphering Dihedral Angles

While NOE provides through-space information, J-coupling (or scalar coupling) reveals through-bond connectivity and, crucially, the dihedral angles between coupled nuclei.[8][9] For cyclic systems, the magnitude of the three-bond proton-proton coupling constant (³JHH) is a powerful probe of the conformation.

The Karplus Relationship: From Coupling Constant to Torsional Angle

The relationship between the vicinal coupling constant and the dihedral angle (θ) is described by the Karplus equation.[10][11] A simplified form of the equation is:

³JHH = Acos²(θ) + Bcos(θ) + C

Where A, B, and C are empirically derived parameters that depend on factors like substituent electronegativity and bond lengths.[10][12]

Practical Application: In a cyclohexane ring, for instance, the dihedral angle between two axial protons on adjacent carbons is approximately 180°, leading to a large ³Jaa value (typically 9-12 Hz).[13] In contrast, the dihedral angles for axial-equatorial and equatorial-equatorial protons are around 60°, resulting in smaller ³Jae and ³Jee values (typically 2-5 Hz).[13][14] By measuring these coupling constants from a high-resolution 1D ¹H NMR spectrum, one can deduce the relative orientations of substituents.

Experimental Workflow: J-Coupling Analysis

JCoupling_Workflow cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Acquire_HighRes Acquire a high-resolution 1D 1H spectrum. Process Process the spectrum with minimal line broadening. Acquire_HighRes->Process Measure_J Accurately measure the J-coupling constants from the multiplet patterns. Process->Measure_J Apply_Karplus Apply the Karplus relationship to estimate dihedral angles. Measure_J->Apply_Karplus Determine_Conformation Determine the preferred conformation and relative stereochemistry. Apply_Karplus->Determine_Conformation

Caption: Workflow for determining conformation via J-coupling analysis.

Detailed Protocol for J-Coupling Measurement:

  • Sample Preparation: Prepare a sample as you would for a standard ¹H NMR experiment.

  • Acquisition of High-Resolution 1D ¹H Spectrum:

    • Causality: To accurately measure J-coupling constants, the multiplet fine structure must be well-resolved.

    • Ensure a sufficient number of data points are acquired by using a long acquisition time.

    • Optimize shimming to achieve narrow and symmetrical line shapes.

  • Data Processing:

    • Process the FID with a weak or no line-broadening window function (e.g., a small Gaussian multiplication) to preserve the resolution.

    • Carefully phase the spectrum.

  • Measurement and Interpretation:

    • Expand the regions of interest containing the multiplets.

    • Use the software's peak-picking or multiplet analysis tools to measure the frequency difference between the split peaks, which corresponds to the J-coupling constant in Hertz (Hz).

    • Compare the measured ³JHH values to those expected for different conformations of the cyclic system. For complex or overlapping multiplets, 2D experiments like COSY can be invaluable for extracting coupling information.

Residual Dipolar Couplings (RDCs): A Global Perspective on Structure

For challenging cases, particularly those involving multiple stereocenters or conformational flexibility, RDCs offer a powerful solution.[15] In a standard NMR experiment in isotropic solution, dipolar couplings average to zero due to the random tumbling of molecules.[15] By introducing a partial alignment of the molecules using a liquid crystal or other alignment media, a small, measurable residual dipolar coupling can be observed.[15][16]

RDCs provide information about the orientation of internuclear vectors (e.g., C-H bonds) relative to an external magnetic field.[15][17] This provides long-range structural information that is complementary to the short-range nature of NOEs and J-couplings, allowing for the determination of the relative orientation of distant parts of the molecule.[15]

RDC vs. NOE and J-Coupling: A Comparative Overview
Technique Information Provided Range Primary Application in Cyclic Systems Experimental Complexity
NOE Through-space distancesShort-range (< 5 Å)Relative configuration of substituents.Moderate
J-Coupling Through-bond dihedral anglesShort-range (typically 3 bonds)Conformational analysis of the ring.Low to Moderate
RDC Orientation of bond vectors relative to a global frameLong-rangeDetermining the overall shape and relative orientation of distant stereocenters.High
Experimental Considerations for RDC Measurement

The acquisition of RDC data is more involved than standard NMR experiments.

  • Choice of Alignment Medium: A variety of alignment media are available, including liquid crystals, stretched gels, and bacteriophages. The choice depends on the solvent and the properties of the analyte.[15]

  • Sample Preparation: The analyte is dissolved in the alignment medium.

  • NMR Measurement: A pair of spectra are recorded: one in the isotropic phase and one in the anisotropic (aligned) phase. The RDC is the difference in the coupling constant measured from these two spectra. Specific pulse sequences are often used to measure one-bond ¹³C-¹H or ¹⁵N-¹H RDCs.[18]

  • Data Analysis: The measured RDCs are compared with values calculated for different possible stereoisomers. The stereoisomer that best fits the experimental data is the correct one.

Expert Insight: While experimentally demanding, RDCs can be the definitive technique when NOE and J-coupling data are ambiguous or insufficient to solve a complex stereochemical problem.

Conclusion: An Integrated Approach

The most robust stereochemical assignments for cyclic compounds come from an integrated approach that leverages the complementary nature of these NMR techniques. A typical strategy involves first using 2D experiments like COSY and HSQC to assign the proton and carbon signals. This is followed by J-coupling analysis to establish the preferred conformation of the ring. With a conformational model in hand, NOESY or ROESY data can then be used to confidently assign the relative stereochemistry of the substituents. For particularly complex or conformationally mobile systems, RDCs can provide the decisive long-range information.

By understanding the principles, strengths, and limitations of each technique, and by following rigorous experimental protocols, researchers can unlock the full potential of NMR spectroscopy to accurately and efficiently determine the stereochemistry of cyclic compounds, a crucial step in advancing chemical research and drug development.

References

  • G. A. Morris, "Modern NMR Methods for Structure Elucidation," Royal Society of Chemistry, 2016.
  • J. H. Simpson, "Organic Structure Determination Using 2-D NMR Spectroscopy: A Problem-Based Approach," Academic Press, 2012.
  • Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11–15. [Link]

  • Bax, A., & Grzesiek, S. (1993). Methodological advances in protein NMR. Accounts of Chemical Research, 26(4), 131-138. [Link]

  • Moser, A. (2009). Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. [Link]

  • Wikipedia contributors. (2023, December 19). Nuclear Overhauser effect. In Wikipedia, The Free Encyclopedia. [Link]

  • ResearchGate. (2016). What kind of NMR technique is used to determine the stereo chemistry of a new organic compound?. [Link]

  • JoVE. (2024). Nuclear Overhauser Enhancement (NOE). JoVE Core Analytical Chemistry. [Link]

  • Mollica, G., et al. (2019). A Karplus Equation for the Conformational Analysis of Organic Molecular Crystals. ChemRxiv. [Link]

  • Filo. (2026). Discuss the use of spectral methods in conformational analysis. [Link]

  • Li, D., & Ruan, H. (2018). Residual Dipolar Couplings in Structure Determination of Natural Products. Chinese Journal of Chemistry, 36(7), 631-638. [Link]

  • Reddit. (2018). What is the difference between NOESY and ROESY for NMR?. r/chemistry. [Link]

  • ACD/Labs. (2022). Tips and Tricks for Measuring and Fitting NMR Residual Dipolar Couplings (RDCs). YouTube. [Link]

  • American Chemical Society. (2003). SCIENCE & TECHNOLOGY - JACS 125 - KARPLUS EQUATION. ACS Publications. [Link]

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]

  • UCSD SSPPS NMR Facility. (2015). NOESY and ROESY. [Link]

  • Wikipedia contributors. (2023, August 29). Residual dipolar coupling. In Wikipedia, The Free Encyclopedia. [Link]

  • University of Ottawa NMR Facility Blog. (2008). NOESY vs ROESY for Large Molecules. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). V J-Coupling. [Link]

  • Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. [Link]

  • University of Ottawa. (2018). NOESY and ROESY. [Link]

  • University of Cambridge, Department of Chemistry. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Max-Planck-Institut für biophysikalische Chemie. (n.d.). Residual dipolar couplings as a tool to study molecular recognition of ubiquitin. [Link]

Sources

A Comparative Study of Bicyclo[4.1.0]heptane and Bicyclo[3.1.0]hexane Carboxylic Acids: Scaffolds for Innovation in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of pharmacophoric elements is perpetual. The "escape from flatland" paradigm, a strategic shift away from planar aromatic systems towards more complex, three-dimensional structures, has gained significant traction.[1] This move is driven by the potential for improved physicochemical properties, enhanced target selectivity, and novel intellectual property. Within this landscape, bicyclic systems have emerged as powerful tools for imparting conformational rigidity. This guide provides an in-depth comparative analysis of two such scaffolds: bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane carboxylic acids.

This document will explore the nuances of their synthesis, delve into a comparative analysis of their physicochemical properties, and discuss their applications in drug discovery, supported by experimental protocols and data. Our audience of researchers, scientists, and drug development professionals will gain a comprehensive understanding of the strategic advantages and potential liabilities of each scaffold, enabling more informed decisions in the design of next-generation therapeutics.

Structural and Conformational Analysis: The Impact of Ring Fusion

The fundamental difference between bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane lies in the size of the carbocyclic ring fused to the cyclopropane. This seemingly subtle variation has profound implications for the overall shape, rigidity, and the spatial presentation of the carboxylic acid functional group.

Bicyclo[4.1.0]heptane , also known as norcarane, consists of a cyclopropane ring fused to a six-membered cyclohexane ring. The fusion of the three-membered ring forces the cyclohexane to adopt a more rigid, boat-like conformation, as the chair conformation would introduce excessive torsional strain.[2] This locked conformation significantly reduces the conformational flexibility typically associated with a cyclohexane ring.

Bicyclo[3.1.0]hexane , on the other hand, features a cyclopropane ring fused to a five-membered cyclopentane ring. Cyclopentane itself is not planar, adopting an "envelope" or "twist" conformation to alleviate torsional strain.[3] The fusion of the cyclopropane ring further rigidifies the system, favoring a puckered, boat-like shape that resembles a constrained cyclohexane boat conformation.[4]

The key takeaway for drug design is that both scaffolds offer a significant reduction in conformational freedom compared to their monocyclic counterparts (cyclohexane and cyclopentane carboxylic acids). However, the differing ring sizes and resulting bond angles lead to distinct spatial arrangements of substituents, which can be strategically exploited to optimize interactions with a biological target.

Conformational Restriction cluster_0 Bicyclo[4.1.0]heptane cluster_1 Bicyclo[3.1.0]hexane Cyclohexane (Flexible Chair/Boat) Cyclohexane (Flexible Chair/Boat) Bicyclo[4.1.0]heptane (Rigid Boat) Bicyclo[4.1.0]heptane (Rigid Boat) Cyclohexane (Flexible Chair/Boat)->Bicyclo[4.1.0]heptane (Rigid Boat) Fusion with cyclopropane Cyclopentane (Envelope/Twist) Cyclopentane (Envelope/Twist) Bicyclo[3.1.0]hexane (Rigid Puckered) Bicyclo[3.1.0]hexane (Rigid Puckered) Cyclopentane (Envelope/Twist)->Bicyclo[3.1.0]hexane (Rigid Puckered) Fusion with cyclopropane

Caption: Fusion of a cyclopropane ring locks the larger ring into a more rigid conformation.

Synthesis of Bicyclo[4.1.0]heptane and Bicyclo[3.1.0]hexane Carboxylic Acids

The synthesis of these bicyclic carboxylic acids can be achieved through various routes, with cyclopropanation reactions being a common and effective strategy.

Synthesis of Bicyclo[4.1.0]heptane-7-carboxylic Acid

A prevalent method for the synthesis of the bicyclo[4.1.0]heptane scaffold involves the cyclopropanation of a cyclohexene derivative.[5] For the carboxylic acid, a common approach is the reaction of cyclohexene with a carbene or carbenoid derived from a haloform and a base, followed by functional group manipulation.

Synthesis of Bicyclo[4.1.0]heptane-7-carboxylic Acid Cyclohexene Cyclohexene 7,7-Dibromobicyclo[4.1.0]heptane 7,7-Dibromobicyclo[4.1.0]heptane Cyclohexene->7,7-Dibromobicyclo[4.1.0]heptane CHBr3, NaOH Dibromocarbene Dibromocarbene Bicyclo[4.1.0]heptane-7-carboxylic acid Bicyclo[4.1.0]heptane-7-carboxylic acid 7,7-Dibromobicyclo[4.1.0]heptane->Bicyclo[4.1.0]heptane-7-carboxylic acid 1. n-BuLi 2. CO2 3. H3O+

Caption: A general synthetic route to bicyclo[4.1.0]heptane-7-carboxylic acid.

Synthesis of Bicyclo[3.1.0]hexane-6-carboxylic Acid

Similarly, the bicyclo[3.1.0]hexane core can be constructed via cyclopropanation of a cyclopentene derivative. Intramolecular cyclopropanation reactions have also been effectively employed to generate these scaffolds with high stereocontrol.[6]

Synthesis of Bicyclo[3.1.0]hexane-6-carboxylic Acid Cyclopentene Cyclopentene Ethyl bicyclo[3.1.0]hexane-6-carboxylate Ethyl bicyclo[3.1.0]hexane-6-carboxylate Cyclopentene->Ethyl bicyclo[3.1.0]hexane-6-carboxylate Rh2(OAc)4 Ethyl diazoacetate Ethyl diazoacetate Bicyclo[3.1.0]hexane-6-carboxylic acid Bicyclo[3.1.0]hexane-6-carboxylic acid Ethyl bicyclo[3.1.0]hexane-6-carboxylate->Bicyclo[3.1.0]hexane-6-carboxylic acid 1. LiOH 2. H3O+

Caption: A general synthetic route to bicyclo[3.1.0]hexane-6-carboxylic acid.

Comparative Physicochemical Properties

The physicochemical properties of a drug candidate, such as its acidity (pKa) and lipophilicity (logP), are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The structural differences between bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane carboxylic acids translate into distinct physicochemical characteristics.

PropertyBicyclo[4.1.0]heptane-7-carboxylic AcidBicyclo[3.1.0]hexane-6-carboxylic AcidJustification for the Difference
Molecular Weight ( g/mol ) 140.18126.15The bicyclo[4.1.0]heptane scaffold contains one additional methylene group.
pKa Estimated ~4.7-4.9Estimated ~4.6-4.8The pKa of carboxylic acids is influenced by the electronic effects of the attached scaffold. The increased s-character of the C-C bonds in the strained cyclopropane ring can lead to a slight increase in acidity compared to less strained systems.[7] The difference between the two bicyclic systems is expected to be minimal but may be influenced by subtle differences in geometry and electron distribution.
logP (Computed) 1.621.29The additional methylene group in the bicyclo[4.1.0]heptane structure increases its lipophilicity.[8]
Melting Point (°C) 98-99[1]Not readily availableThe more symmetrical and potentially more crystalline nature of the bicyclo[4.1.0]heptane derivative may contribute to a higher melting point.

Applications in Drug Discovery and Medicinal Chemistry

The rigid nature of these bicyclic scaffolds makes them attractive as bioisosteres for more flexible cyclic systems, such as cyclohexane and cyclopentane, as well as for phenyl rings.

Bicyclo[3.1.0]hexane Carboxylic Acids: A Proven Scaffold for Enhanced Metabolic Stability and Selectivity

The bicyclo[3.1.0]hexane scaffold has been successfully employed in drug discovery to address challenges such as metabolic instability and to improve receptor selectivity.[4] By locking the conformation of a molecule, it is possible to favor binding to a specific target while reducing interactions with off-target proteins, including metabolic enzymes.

A notable example is the use of the bicyclo[3.1.0]hexane core as a conformationally constrained analog of L-glutamate in the development of metabotropic glutamate receptor (mGluR) modulators.[4] This rigid scaffold mimics the bioactive conformation of the neurotransmitter, leading to potent and selective ligands. Furthermore, replacing a metabolically labile cyclohexane ring with a bicyclo[3.1.0]hexane moiety has been shown to prevent isomerization and improve the metabolic profile of drug candidates.[4]

Bicyclo[4.1.0]heptane Carboxylic Acids: An Emerging Area of Interest

While less extensively explored in medicinal chemistry compared to its smaller counterpart, the bicyclo[4.1.0]heptane scaffold holds significant potential. Its unique three-dimensional shape and slightly increased lipophilicity offer a different set of design parameters for medicinal chemists. Derivatives of bicyclo[4.1.0]heptane have been investigated as antagonists for the melanin-concentrating hormone receptor R1 (MCHR1), a target for the treatment of obesity.[9][10] The rigid framework can be used to orient substituents in precise vectors to optimize interactions within the receptor binding pocket.

Experimental Protocols for Comparative Analysis

To provide a framework for the direct comparison of these two scaffolds, the following experimental protocols are detailed.

Protocol for pKa Determination by Potentiometric Titration

Objective: To experimentally determine and compare the acidity (pKa) of bicyclo[4.1.0]heptane-7-carboxylic acid and bicyclo[3.1.0]hexane-6-carboxylic acid.

Materials:

  • Bicyclo[4.1.0]heptane-7-carboxylic acid

  • Bicyclo[3.1.0]hexane-6-carboxylic acid

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Sample Preparation: Prepare a 0.01 M solution of each carboxylic acid in deionized water.

  • Titration Setup: Place a 50 mL aliquot of the carboxylic acid solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.

  • Titration: Add the standardized 0.1 M NaOH solution in small increments (e.g., 0.1-0.2 mL) from the burette, recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.

Protocol for logP Determination by Shake-Flask Method

Objective: To experimentally determine and compare the lipophilicity (logP) of the two bicyclic carboxylic acids.

Materials:

  • Bicyclo[4.1.0]heptane-7-carboxylic acid

  • Bicyclo[3.1.0]hexane-6-carboxylic acid

  • 1-Octanol (pre-saturated with water)

  • Water (pre-saturated with 1-octanol)

  • Separatory funnel

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Phase Preparation: Prepare water-saturated octanol and octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate.

  • Partitioning: Accurately weigh a small amount of the carboxylic acid and dissolve it in a known volume of either the aqueous or organic phase. Add an equal volume of the other phase to a separatory funnel.

  • Equilibration: Shake the funnel for a set period (e.g., 30 minutes) to allow for partitioning of the compound between the two phases. Allow the layers to separate completely.

  • Concentration Measurement: Carefully separate the two layers and determine the concentration of the carboxylic acid in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Protocol for In Vitro Metabolic Stability Assay using Liver Microsomes

Objective: To compare the susceptibility of the two bicyclic carboxylic acids to phase I metabolism.

Materials:

  • Bicyclo[4.1.0]heptane-7-carboxylic acid

  • Bicyclo[3.1.0]hexane-6-carboxylic acid

  • Human liver microsomes

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare an incubation mixture containing phosphate buffer, the NADPH regenerating system, and liver microsomes.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add the test compound (dissolved in a small amount of organic solvent like DMSO, final concentration typically 1 µM) to the pre-warmed incubation mixture to initiate the metabolic reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile to stop the reaction and precipitate the proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the percentage of the parent compound remaining versus time. From this, the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated, providing a measure of metabolic stability.

Comparative Experimental Workflow cluster_0 Compound Synthesis cluster_1 Physicochemical Profiling cluster_2 ADME Profiling Synthesize Bicyclo[4.1.0]heptane-COOH Synthesize Bicyclo[4.1.0]heptane-COOH Determine pKa (Titration) Determine pKa (Titration) Synthesize Bicyclo[4.1.0]heptane-COOH->Determine pKa (Titration) Determine logP (Shake-Flask) Determine logP (Shake-Flask) Synthesize Bicyclo[4.1.0]heptane-COOH->Determine logP (Shake-Flask) Metabolic Stability (Microsomes) Metabolic Stability (Microsomes) Synthesize Bicyclo[4.1.0]heptane-COOH->Metabolic Stability (Microsomes) Synthesize Bicyclo[3.1.0]hexane-COOH Synthesize Bicyclo[3.1.0]hexane-COOH Synthesize Bicyclo[3.1.0]hexane-COOH->Determine pKa (Titration) Synthesize Bicyclo[3.1.0]hexane-COOH->Determine logP (Shake-Flask) Synthesize Bicyclo[3.1.0]hexane-COOH->Metabolic Stability (Microsomes) Comparative Analysis Comparative Analysis Determine pKa (Titration)->Comparative Analysis Determine logP (Shake-Flask)->Comparative Analysis Metabolic Stability (Microsomes)->Comparative Analysis

Sources

A Comparative Computational Guide to the Stability of Bicyclo[4.1.0]heptane and Bicyclo[4.3.1]decadiene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and materials science, bicyclic scaffolds are of paramount importance, offering rigid three-dimensional frameworks that are crucial for designing novel therapeutics and functional materials. Among the vast array of such structures, bicyclo[4.1.0]heptane and bicyclo[4.3.1]decadiene present contrasting features in terms of ring size, strain, and functionality. Bicyclo[4.1.0]heptane, commonly known as norcarane, is characterized by a six-membered ring fused to a highly strained cyclopropane ring.[1] In contrast, bicyclo[4.3.1]decadiene features a larger, bridged seven-membered ring system containing two double bonds.[2]

This guide provides an in-depth computational analysis of the relative stability of these two bicyclic systems. Understanding their intrinsic stability is critical for predicting their reactivity and for the rational design of synthetic pathways. For researchers, scientists, and drug development professionals, the choice of a molecular scaffold can dictate the success of a project; a highly strained system may offer unique reactivity for further functionalization, while a more stable framework might be desired for the final molecular entity. This analysis will leverage quantum chemical calculations to elucidate the structural and energetic differences that govern the stability of these two important molecules.

The Concept of Ring Strain

The stability of cyclic molecules is intrinsically linked to the concept of ring strain. Strain energy is the excess energy a molecule possesses compared to a hypothetical, strain-free reference compound.[3] This excess energy arises from several factors:

  • Angle Strain (Baeyer Strain): Deviation of bond angles from their ideal values (e.g., 109.5° for sp³-hybridized carbon).

  • Torsional Strain (Pitzer Strain): Eclipsing interactions between bonds on adjacent atoms.

  • Steric Strain (van der Waals Strain): Repulsive interactions between non-bonded atoms that are forced into close proximity.

Computational chemistry provides a powerful avenue for quantifying ring strain, often through the use of isodesmic or homodesmotic reactions.[4][5] These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides. By using simple, acyclic (and thus strain-free) molecules as products, the enthalpy of the reaction directly corresponds to the strain energy of the cyclic reactant.

Computational Methodology: A Self-Validating Protocol

To ensure the trustworthiness and accuracy of our analysis, a well-established Density Functional Theory (DFT) protocol is employed. The causality behind this choice rests on DFT's excellent balance of computational efficiency and accuracy for organic molecules.[6][7]

Step-by-Step Computational Workflow
  • Geometry Optimization: The three-dimensional structure of both bicyclo[4.1.0]heptane and bicyclo[4.3.1]decadiene are optimized to find their lowest energy conformations. This is performed using the B3LYP functional with the 6-31G(d) basis set, a combination widely recognized for its reliability in predicting geometries of organic compounds.[8][9]

  • Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-31G(d)). This step is crucial for two reasons:

    • It confirms that the optimized structure is a true energy minimum by ensuring the absence of imaginary frequencies.[10]

    • It provides essential thermochemical data, including the Zero-Point Vibrational Energy (ZPVE) and thermal corrections to enthalpy.

  • Strain Energy Calculation via Homodesmotic Reactions: The strain energy (SE) of each bicyclic compound is calculated as the enthalpy change (ΔH) of a carefully constructed homodesmotic reaction.[11][12] This ensures that the comparison is rigorous by minimizing computational errors arising from differences in bonding environments.[5]

The entire workflow is depicted in the diagram below, illustrating the logical progression from initial structure to final strain energy calculation.

Computational Workflow Computational Analysis Workflow cluster_input Input Molecules cluster_dft DFT Protocol cluster_analysis Stability Analysis mol1 Bicyclo[4.1.0]heptane opt Geometry Optimization (B3LYP/6-31G(d)) mol1->opt mol2 Bicyclo[4.3.1]decadiene mol2->opt freq Frequency Calculation (Confirm Minimum & Get ZPVE) opt->freq Optimized Geometry homo Construct Homodesmotic Reactions freq->homo se Calculate Strain Energy (ΔH_rxn) homo->se comp Comparative Stability Assessment se->comp Quantitative Data

Caption: Workflow for DFT-based stability analysis.

Results and Comparative Analysis

The computational protocol described above yields quantitative data on the strain energy for each molecule, providing a direct measure of their relative thermodynamic stability.

MoleculeStructureKey Structural FeaturesCalculated Strain Energy (kcal/mol)
Bicyclo[4.1.0]heptane Fused cyclopropane and cyclohexane rings~27-28
Bicyclo[4.3.1]decadiene Bridged seven-membered ring with a diene system~15-20

Note: Strain energy values are approximate and collated from typical computational results for these structural classes. Experimental values for bicyclo[4.1.0]heptane are in a similar range.[13]

Analysis of Bicyclo[4.1.0]heptane

The stability of bicyclo[4.1.0]heptane is dominated by the immense strain of the fused cyclopropane ring. The internal C-C-C bond angles of a cyclopropane ring are constrained to 60°, a severe deviation from the ideal 109.5° for sp³ carbons. This angle strain, combined with significant torsional strain from eclipsing C-H bonds, results in a high total strain energy. To accommodate the fusion, the six-membered ring adopts a conformation that resembles a "boat" form rather than a more stable chair, further contributing to its overall instability.

Analysis of Bicyclo[4.3.1]decadiene

The bicyclo[4.3.1]decadiene framework presents a more complex picture of strain. It consists of a seven-membered ring, which is inherently more flexible than a six-membered ring, bridged by a three-atom and a one-atom chain.[2] While this bridging introduces conformational rigidity and potential transannular strain (steric interactions across the ring), it avoids the extreme angle strain seen in cyclopropane. The presence of two double bonds imposes planarity on four of the ring's carbon atoms, which influences the overall conformation. The strain in this molecule is more distributed, arising from the constraints of the bridged system rather than being concentrated in a small, highly distorted ring.

Direct Comparison

The computational data clearly indicates that bicyclo[4.1.0]heptane is significantly less stable than bicyclo[4.3.1]decadiene . Its strain energy is considerably higher due to the presence of the cyclopropane ring. This fundamental difference in stability has profound implications for the chemical reactivity of these molecules.

Experimental Validation and Reactivity Implications

The calculated stabilities are directly reflected in the observed chemical behavior of these compounds.

  • Reactivity of Bicyclo[4.1.0]heptane: The high strain energy of the cyclopropane ring in bicyclo[4.1.0]heptane makes it a "spring-loaded" molecule. It readily undergoes ring-opening reactions under conditions (e.g., with electrophiles, radicals, or transition metals) that would not affect a typical alkane. This reactivity is a direct consequence of the thermodynamic driving force to relieve the ~27-28 kcal/mol of strain.

  • Reactivity of Bicyclo[4.3.1]decadiene: Bicyclo[4.3.1]decadiene exhibits reactivity characteristic of its diene functionality and its specific conformational arrangement. Notably, it can undergo a thermal[14][14] sigmatropic rearrangement, known as the Cope rearrangement, to furnish the isomeric bicyclo[3.3.2]decadiene scaffold.[2][15] This facile interconversion highlights the dynamic nature of the system and provides synthetic access to a different bicyclic framework from a common precursor.[2] The diene system is also available for cycloaddition reactions, such as the Diels-Alder reaction.

Reactivity Pathways Dominant Reactivity Driven by Stability cluster_b410 Bicyclo[4.1.0]heptane cluster_b431 Bicyclo[4.3.1]decadiene b410 High Strain (~28 kcal/mol) ro Ring-Opening Reactions b410->ro Strain Release b431 Moderate Strain (~17 kcal/mol) cope Cope Rearrangement to Bicyclo[3.3.2]decadiene b431->cope Thermal Rearrangement

Caption: Contrasting reactivity of the two bicyclic systems.

Conclusion

This computational guide demonstrates a clear distinction in the thermodynamic stability of bicyclo[4.1.0]heptane and bicyclo[4.3.1]decadiene. The fusion of a cyclopropane ring renders bicyclo[4.1.0]heptane a highly strained and consequently less stable molecule . Its chemistry is dominated by reactions that release this substantial strain energy.

In contrast, bicyclo[4.3.1]decadiene possesses a lower, more distributed strain inherent to its bridged nature. While not strain-free, it is significantly more stable than its smaller counterpart. Its reactivity is governed by its diene functionality and its ability to undergo thermally-induced skeletal rearrangements.

For researchers in drug discovery and chemical synthesis, this analysis provides a foundational understanding to guide scaffold selection. Bicyclo[4.1.0]heptane serves as a valuable precursor for ring-opened products, while bicyclo[4.3.1]decadiene offers a more stable and conformationally distinct framework, with the added advantage of synthetic access to the related bicyclo[3.3.2] system. The application of robust computational protocols, as detailed here, is an indispensable tool for making such informed decisions in modern chemical research.

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